molecular formula C10H16N4O4 B15573597 Guanoxyfen nitrate

Guanoxyfen nitrate

货号: B15573597
分子量: 256.26 g/mol
InChI 键: YSAZPWPGUNBCLA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Guanoxyfen nitrate is a useful research compound. Its molecular formula is C10H16N4O4 and its molecular weight is 256.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C10H16N4O4

分子量

256.26 g/mol

IUPAC 名称

nitric acid;2-(3-phenoxypropyl)guanidine

InChI

InChI=1S/C10H15N3O.HNO3/c11-10(12)13-7-4-8-14-9-5-2-1-3-6-9;2-1(3)4/h1-3,5-6H,4,7-8H2,(H4,11,12,13);(H,2,3,4)

InChI 键

YSAZPWPGUNBCLA-UHFFFAOYSA-N

产品来源

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Guanoxan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Guanoxyfen nitrate" did not yield any specific information on a compound with this name. The following guide is based on the available scientific information for Guanoxan (B1210025) , a distinct antihypertensive agent. It is presumed that this is the intended subject of the query. Due to the limited publicly available data on Guanoxan, which was withdrawn from the market, this guide synthesizes the known mechanistic details. Quantitative data from specific studies and detailed experimental protocols are not available in the provided search results.

Introduction to Guanoxan

Guanoxan is a sympatholytic drug, previously marketed for the treatment of hypertension.[1] Its primary therapeutic effect, the lowering of blood pressure, is achieved by interfering with the signals of the sympathetic nervous system (SNS).[2] Guanoxan's mechanism of action is similar to that of guanethidine, another antihypertensive agent.[3][4] It was approved for use in the UK but was later withdrawn due to reports of hepatotoxicity.[1][3]

Core Mechanism of Action: Sympathetic Inhibition

Guanoxan functions as a sympatholytic agent by inhibiting the activity of the sympathetic nervous system, which is responsible for the "fight or flight" response and plays a critical role in regulating cardiovascular functions like heart rate and blood pressure.[2] By dampening SNS activity, Guanoxan effectively reduces blood pressure.[2] This inhibition is achieved through a multi-faceted mechanism involving both the peripheral and central nervous systems.[2]

Peripheral Action: Inhibition of Norepinephrine (B1679862) Release

At the molecular level, Guanoxan's primary action is to interfere with the release of norepinephrine (noradrenaline), a key neurotransmitter in the sympathetic nervous system.[2]

  • Norepinephrine's Role: Norepinephrine is released from sympathetic nerve endings and binds to adrenergic receptors on target cells, such as vascular smooth muscle. This binding leads to vasoconstriction (narrowing of blood vessels) and an increase in heart rate, both of which elevate blood pressure.[2]

  • Guanoxan's Interference: Guanoxan inhibits the release of norepinephrine from these presynaptic nerve terminals.[2] By reducing the amount of norepinephrine available in the synaptic cleft, it prevents the activation of adrenergic receptors on effector cells.[2]

  • Resulting Vasodilation: The reduced stimulation of adrenergic receptors on vascular smooth muscle leads to vasodilation (widening of blood vessels). This decrease in peripheral resistance is a primary contributor to the drug's antihypertensive effect.[2]

Some evidence also suggests that Guanoxan's mechanism involves interaction with alpha-2 adrenergic receptors, which, when activated, inhibit the further release of norepinephrine, though this is also a feature of other sympatholytics like clonidine.[5][6]

Central Action: Reduction of Sympathetic Outflow

In addition to its peripheral effects, Guanoxan appears to exert an inhibitory effect on the central nervous system (CNS).[2] It is thought to reduce the sympathetic outflow from the brain, which further contributes to the overall reduction in peripheral sympathetic tone and blood pressure.[2] This dual mechanism of modulating both central and peripheral sympathetic pathways provides a comprehensive approach to managing hypertension.[2]

Signaling Pathway and Logic Flow

The mechanism of action of Guanoxan can be visualized as a cascade of events starting from the drug's administration to the final physiological effect of blood pressure reduction.

Guanoxan_Mechanism Figure 1: Guanoxan Mechanism of Action cluster_Effector Effector Cell (Vascular Smooth Muscle) CNS_Outflow Sympathetic Outflow from Brainstem NE_Release Norepinephrine (NE) Release CNS_Outflow->NE_Release NE_Release->NE_Binding Vasodilation Vasodilation NE_Release->Vasodilation Reduced NE leads to Adrenergic_Receptor Adrenergic Receptors (e.g., α1) Vasoconstriction Vasoconstriction Adrenergic_Receptor->Vasoconstriction Leads to BP Blood Pressure Reduction Vasoconstriction->BP Increases Guanoxan Guanoxan Administration Guanoxan->CNS_Outflow Inhibits (-) Guanoxan->NE_Release Inhibits (-) NE_Binding->Adrenergic_Receptor Vasodilation->BP Leads to

Caption: Logical flow of Guanoxan's sympatholytic action.

Quantitative Data Summary

No specific quantitative data (e.g., IC50 values, binding affinities, dose-response curves) for Guanoxan were available in the provided search results. Clinical trial reports from the 1960s exist but do not contain the detailed quantitative data required for a technical whitepaper of this nature.[7][8][9]

Experimental Protocols

Detailed experimental protocols for the elucidation of Guanoxan's mechanism of action are not described in the search results. However, based on the description of its effects, a general experimental workflow to investigate a sympatholytic agent like Guanoxan can be conceptualized.

Experimental_Workflow Figure 2: Conceptual Experimental Workflow cluster_invitro In Vitro / Ex Vivo cluster_invivo In Vivo (Animal Models) cluster_clinical Clinical Studies Receptor_Binding Receptor Binding Assays (α2-adrenergic receptors) Tissue_Bath Isolated Tissue Bath (e.g., aortic rings) Receptor_Binding->Tissue_Bath NE_Measurement Norepinephrine Release Assay (e.g., from isolated nerve tissue) NE_Measurement->Tissue_Bath BP_Model Hypertensive Animal Model (e.g., SHR rat) Tissue_Bath->BP_Model Microdialysis CNS Microdialysis (measure neurotransmitter levels) BP_Model->Microdialysis Hemodynamics Hemodynamic Monitoring (Blood Pressure, Heart Rate) BP_Model->Hemodynamics Phase_I Phase I: Safety & PK/PD Microdialysis->Phase_I Hemodynamics->Phase_I Phase_II Phase II: Efficacy in Hypertensive Patients Phase_I->Phase_II Hypothesis Hypothesis: Drug is a sympatholytic Hypothesis->Receptor_Binding Hypothesis->NE_Measurement

Caption: Conceptual workflow for characterizing a sympatholytic drug.

Conclusion

References

Guanoxyfen nitrate discovery and history

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Guanoxyfen

Guanoxyfen is a chemical compound utilized as a herbicide for the control of broadleaf weeds and grasses.[1] It is primarily used in an agricultural context to protect crops such as wheat, barley, and oats from competing vegetation.[1] The most commonly referenced form is Guanoxyfen sulfate (B86663).[1]

Chemical Identity:

  • Synonyms: C.I. 515; Guanoxyfen sulfate [USAN]; 2-(3-phenoxypropyl)guanidine sulfate (2:1)[1]

  • CAS Number: 1021-11-0 (for Guanoxyfen sulfate)[1]

Physicochemical Properties

The available data provides some basic physicochemical properties for Guanoxyfen sulfate.

PropertyValue
Molecular Formula C₂₀H₃₂N₆O₆S[1]
Molecular Weight 484.5697 g/mol [1]
Boiling Point 371.9°C at 760 mmHg[1]
Flash Point 178.7°C[1]
Vapor Pressure 9.97E-06 mmHg at 25°C[1]

Herbicidal Use and Application

Guanoxyfen sulfate is employed as a pre-emergent herbicide.[1] This means it is applied to the soil before the weed seeds germinate, preventing their growth from the outset. It is typically formulated as a suspension concentrate or an emulsifiable concentrate for application.[1]

While specific protocols for Guanoxyfen are not available, a general methodology for testing the efficacy of a pre-emergent herbicide is outlined below. This is a hypothetical protocol based on standard agricultural research practices.

Objective: To determine the effective concentration of Guanoxyfen for controlling target weed species.

Materials:

  • Guanoxyfen formulation

  • Seeds of target weed species (e.g., Avena fatua - wild oat)

  • Seeds of a tolerant crop species (e.g., Triticum aestivum - wheat)

  • Pots filled with a standardized soil mix

  • Greenhouse or controlled environment chamber

  • Spraying equipment calibrated for small plot application

Methodology:

  • Potting and Seeding: Fill pots with the soil mixture. Sow a predetermined number of weed and crop seeds at a specified depth.

  • Herbicide Application: Prepare a series of dilutions of the Guanoxyfen formulation. Apply the different concentrations of the herbicide to the soil surface of the pots using the calibrated sprayer. A control group of pots should be sprayed only with the carrier (e.g., water).

  • Incubation: Place the pots in a greenhouse or controlled environment chamber with optimal conditions for seed germination and plant growth (e.g., temperature, light, humidity).

  • Data Collection: After a set period (e.g., 21 days), assess the germination rate and growth of the weed and crop species in each pot. Measurements can include plant height, shoot biomass, and visual injury ratings.

  • Data Analysis: Analyze the data to determine the concentration of Guanoxyfen that provides effective weed control with minimal damage to the crop.

References

Technical Guide: Physicochemical Properties of Guanoxyfen and its Salts

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases lack specific data on the physicochemical properties of Guanoxyfen nitrate (B79036) . This guide provides available data for the base compound, Guanoxyfen, and its documented sulfate (B86663) salt. A hypothetical protocol for the synthesis of Guanoxyfen nitrate is proposed based on established chemical principles.

Core Compound: Guanoxyfen

  • CAS Number: 13050-83-4

  • Molecular Formula: C₁₀H₁₅N₃O

Physicochemical Data of Guanoxyfen and Guanoxyfen Sulfate

The most commonly cited salt of Guanoxyfen is the sulfate salt. The following table summarizes the available quantitative data for Guanoxyfen and Guanoxyfen sulfate.

PropertyGuanoxyfenGuanoxyfen Sulfate (2:1)
CAS Number 13050-83-41021-11-0
Molecular Formula C₁₀H₁₅N₃OC₂₀H₃₂N₆O₆S
Molecular Weight 193.25 g/mol (Calculated)484.57 g/mol
Boiling Point Not Available371.9°C at 760 mmHg[1]
Melting Point Not AvailableNot Available[1]
Flash Point Not Available178.7°C[1]
Solubility Not AvailableNot Available[1]
Density Not AvailableNot Available[1]
Vapor Pressure Not Available9.97E-06 mmHg at 25°C[1]

Hypothetical Experimental Protocol: Synthesis of this compound

The following is a proposed, hypothetical experimental protocol for the synthesis of this compound from Guanoxyfen base. This protocol has not been experimentally validated and should be adapted and performed with appropriate safety precautions by qualified personnel.

Objective: To synthesize this compound via a neutralization reaction between Guanoxyfen free base and nitric acid.

Materials:

  • Guanoxyfen free base

  • Dilute nitric acid (e.g., 1 M HNO₃)

  • Anhydrous diethyl ether or other suitable non-polar solvent

  • Methanol (B129727) or ethanol

  • pH indicator paper or a calibrated pH meter

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolution of Guanoxyfen:

    • Accurately weigh a sample of Guanoxyfen free base and dissolve it in a minimal amount of a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stir bar.

    • Stir the solution at room temperature until all the Guanoxyfen has dissolved.

  • Neutralization:

    • While stirring, slowly add dilute nitric acid dropwise to the Guanoxyfen solution using a dropping funnel.

    • Monitor the pH of the solution periodically using pH paper or a pH meter. Continue adding nitric acid until the solution is neutralized (pH ≈ 7). Avoid making the solution strongly acidic.

  • Precipitation and Isolation:

    • Once neutralized, the this compound salt may precipitate out of the solution. If no precipitate forms, slowly add a non-polar solvent like anhydrous diethyl ether to the stirred solution to induce precipitation.

    • Continue stirring for a period (e.g., 30 minutes) to ensure complete precipitation.

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting materials or impurities.

  • Drying and Characterization:

    • Dry the collected solid under vacuum to remove any residual solvent.

    • The resulting white or off-white solid is the hypothetical this compound.

    • Characterize the product to confirm its identity and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and elemental analysis. Determine the melting point of the synthesized compound.

Logical Relationship Diagram

The following diagram illustrates the relationship between the Guanoxyfen base, its known sulfate salt, and the hypothetical nitrate salt.

Guanoxyfen_Salts Guanoxyfen Guanoxyfen (Base) C10H15N3O Sulfate Guanoxyfen Sulfate (Known Salt) C20H32N6O6S Guanoxyfen->Sulfate + H2SO4 Nitrate This compound (Hypothetical Salt) Guanoxyfen->Nitrate + HNO3 (Hypothetical)

Caption: Relationship between Guanoxyfen and its salts.

References

In-depth Technical Guide: The Biological Activity Profile of Guanoxyfen Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

A comprehensive review of available scientific literature reveals a notable absence of specific data pertaining to the biological activity profile of a compound identified as "Guanoxyfen nitrate (B79036)." Searches for this particular chemical entity did not yield specific quantitative data, detailed experimental protocols, or established signaling pathways directly associated with it.

The available scientific information focuses broadly on the well-established class of organic nitrates. This guide, therefore, provides an in-depth overview of the core biological activities and mechanisms of action characteristic of organic nitrates, which would likely encompass the general pharmacological properties of a hypothetical "Guanoxyfen nitrate."

Core Mechanism of Action: Nitric Oxide Donation

The primary and unifying biological activity of organic nitrates is their ability to act as prodrugs that donate nitric oxide (NO).[1][2][3][4] This process is central to their pharmacological effects. The metabolic conversion of organic nitrates to NO is a critical step, catalyzed by various enzymes.[3][4]

The released NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells.[1][3] This activation leads to an increase in intracellular cyclic guanosine (B1672433) monophosphate (cGMP).[1][2] Elevated cGMP levels, in turn, activate cGMP-dependent protein kinase, which ultimately results in the dephosphorylation of myosin light chains and a subsequent reduction in intracellular calcium levels.[3] This cascade of events leads to the relaxation of vascular smooth muscle, a phenomenon known as vasodilation.[1][3]

Signaling Pathway of Organic Nitrates

Organic_Nitrate_Pathway Organic Nitrate Organic Nitrate Metabolic Conversion Metabolic Conversion Organic Nitrate->Metabolic Conversion Nitric Oxide (NO) Nitric Oxide (NO) Metabolic Conversion->Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) activates cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP GTP GTP GTP->Soluble Guanylate Cyclase (sGC) cGMP-dependent Protein Kinase cGMP-dependent Protein Kinase cGMP->cGMP-dependent Protein Kinase activates Reduced Intracellular Ca2+ Reduced Intracellular Ca2+ cGMP-dependent Protein Kinase->Reduced Intracellular Ca2+ Vascular Smooth Muscle Relaxation (Vasodilation) Vascular Smooth Muscle Relaxation (Vasodilation) Reduced Intracellular Ca2+->Vascular Smooth Muscle Relaxation (Vasodilation)

Caption: General signaling pathway of organic nitrates leading to vasodilation.

Pharmacological Effects

The vasodilatory effects of organic nitrates are responsible for their primary therapeutic applications, particularly in cardiovascular diseases.[5][6][7]

  • Venodilation: At lower doses, organic nitrates predominantly cause venodilation, which reduces venous return to the heart (preload).[1][2] This decreases ventricular volume and pressure, thereby reducing myocardial oxygen demand.[1][2]

  • Arterial Dilation: At higher doses, they also dilate arteries, which reduces peripheral vascular resistance (afterload) and blood pressure.[2]

  • Coronary Artery Dilation: Organic nitrates can dilate epicardial coronary arteries and increase collateral blood flow, which is beneficial in treating angina pectoris.[1][2]

  • Anti-platelet Aggregation: Nitric oxide also possesses anti-platelet aggregation properties.[2]

Quantitative Data

Due to the lack of specific studies on "this compound," no quantitative data such as IC50, EC50, or Ki values can be provided in this guide. For other established organic nitrates like nitroglycerin and isosorbide (B1672297) dinitrate, such data would be available in specific pharmacological studies.

Experimental Protocols

Detailed experimental protocols are highly specific to the compound being investigated and the biological question being addressed. Without specific research on "this compound," providing relevant and detailed methodologies is not feasible. However, a general workflow for assessing the biological activity of a novel organic nitrate would typically involve the following stages:

Experimental Workflow for a Novel Organic Nitrate

Experimental_Workflow cluster_invitro In Vitro cluster_exvivo Ex Vivo cluster_invivo In Vivo Compound Synthesis & Characterization Compound Synthesis & Characterization In Vitro Assays In Vitro Assays Compound Synthesis & Characterization->In Vitro Assays Ex Vivo Studies Ex Vivo Studies In Vitro Assays->Ex Vivo Studies NO Release Assay NO Release Assay In Vitro Assays->NO Release Assay Guanylate Cyclase Activation Assay Guanylate Cyclase Activation Assay In Vitro Assays->Guanylate Cyclase Activation Assay Cell Viability Assays Cell Viability Assays In Vitro Assays->Cell Viability Assays In Vivo Animal Models In Vivo Animal Models Ex Vivo Studies->In Vivo Animal Models Isolated Blood Vessel Relaxation Studies Isolated Blood Vessel Relaxation Studies Ex Vivo Studies->Isolated Blood Vessel Relaxation Studies Clinical Trials Clinical Trials In Vivo Animal Models->Clinical Trials Hemodynamic Studies in Rodents Hemodynamic Studies in Rodents In Vivo Animal Models->Hemodynamic Studies in Rodents Disease Models (e.g., Angina, Heart Failure) Disease Models (e.g., Angina, Heart Failure) In Vivo Animal Models->Disease Models (e.g., Angina, Heart Failure)

Caption: A generalized experimental workflow for evaluating a novel organic nitrate.

Representative Experimental Protocol: Isolated Blood Vessel Relaxation Assay

This protocol provides a general framework for assessing the vasodilatory properties of a compound on isolated vascular tissue.

  • Tissue Preparation:

    • A laboratory animal (e.g., rat, rabbit) is euthanized according to approved ethical protocols.

    • The thoracic aorta is carefully dissected and placed in cold, oxygenated Krebs-Henseleit buffer.

    • The aorta is cleaned of adherent connective tissue and cut into rings of 2-3 mm in width.

  • Organ Bath Setup:

    • Aortic rings are mounted between two L-shaped stainless-steel hooks in an organ bath containing Krebs-Henseleit buffer at 37°C and continuously gassed with 95% O2 / 5% CO2.

    • One hook is fixed to the bottom of the chamber, and the other is connected to an isometric force transducer to record changes in tension.

  • Experimental Procedure:

    • The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

    • The viability of the endothelial cells is assessed by contracting the rings with phenylephrine (B352888) (e.g., 1 µM) and then inducing relaxation with acetylcholine (B1216132) (e.g., 10 µM).

    • After washing and re-equilibration, the rings are pre-contracted again with phenylephrine.

    • Once a stable contraction plateau is reached, cumulative concentrations of the test compound (e.g., "this compound") are added to the organ bath.

    • The resulting relaxation is recorded as a percentage of the pre-contraction induced by phenylephrine.

  • Data Analysis:

    • Concentration-response curves are plotted, and the EC50 (half-maximal effective concentration) value is calculated to determine the potency of the compound.

Conclusion

While specific information on "this compound" is not available in the current scientific literature, its biological activity can be inferred from the well-documented pharmacology of the organic nitrate class of compounds. The core mechanism of action revolves around the donation of nitric oxide, leading to cGMP-mediated vasodilation. This profile underpins their therapeutic use in cardiovascular medicine. Any future research on "this compound" would likely focus on quantifying its potency and efficacy as an NO donor and vasodilator, following established experimental protocols to delineate its specific pharmacological profile.

References

An In-depth Technical Guide to Guanidine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Topic: Initial literature searches for "Guanoxyfen nitrate" did not yield any publicly available scientific data. The compound "Guanoxyfen" is listed with CAS number 13050-83-4, but information regarding its nitrate (B79036) salt, properties, or synthesis is absent from the reviewed literature. Consequently, this technical guide focuses on the closely related and well-documented compound, Guanidine (B92328) Nitrate (CAS No: 506-93-4).

Introduction to Guanidine Nitrate

Guanidine nitrate, correctly termed guanidinium (B1211019) nitrate, is the salt formed from the strong base guanidine and nitric acid. It is a white, crystalline, water-soluble solid with the chemical formula CH₅N₃·HNO₃.[1] While it is a component in some pharmaceutical syntheses, its primary applications are in non-pharmaceutical fields. It is produced on a large scale for use as a precursor to nitroguanidine, as a gas generant in automotive airbags, and as a fuel in pyrotechnics and monopropellant rocket engines.[1] Its utility in these applications stems from its high nitrogen content, which allows for the rapid generation of a large volume of gas upon decomposition.[1]

Quantitative Data

Chemical and Physical Properties

The fundamental chemical and physical properties of guanidine nitrate are summarized in the table below. This data is essential for its handling, storage, and application in various industrial processes.

PropertyValueReference(s)
Molecular Formula CH₆N₄O₃[2]
Molecular Weight 122.08 g/mol [3]
Appearance White crystalline powder or granules[2][4]
Melting Point 213-216 °C[2][5]
Density 1.44 g/cm³[3]
Solubility in Water Soluble[1][2]
Solubility in other solvents Soluble in ethanol; slightly soluble in acetone; insoluble in benzene (B151609) and ether.[2][4]
pH (1% aqueous solution) 5.7[5]
Toxicological Data

Guanidine nitrate is classified as a hazardous substance. The following table outlines key toxicological data.

ParameterValueSpeciesRouteReference(s)
LD50 (Oral) 730 mg/kgRatOral[4][6]
LD50 (Dermal) > 2000 mg/kgRabbitDermal[6]
LC50 (Inhalation) > 17.273 mg/L (4 h)RatInhalation[6]
Health Hazards Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.--[4]
Thermal Decomposition Data

The thermal decomposition of guanidine nitrate is a critical aspect of its application as an energetic material. Key parameters are provided below.

ParameterValueCondition(s)Reference(s)
Decomposition Onset ~580 K (307 °C)Extrapolated from thermogravimetric analysis.[7]
Decomposition End ~608 K (335 °C)Extrapolated from thermogravimetric analysis.[7]
Activation Energy (Nitrate) 199 kJ/molIsothermal heating[3][8]
Activation Energy (Guanidine) 191 kJ/molIsothermal heating[3][8]

Experimental Protocols

Synthesis of Guanidine Nitrate from Dicyandiamide (B1669379) and Ammonium (B1175870) Nitrate

This protocol describes a common industrial method for producing guanidine nitrate.[1][9]

Materials:

  • Dicyandiamide (2.5 moles)

  • Ammonium nitrate (5.5 moles, 10% excess)

  • 1-L round-bottomed flask

  • Oil bath

  • Water

Procedure:

  • An intimate mixture of 210 g of dicyandiamide and 440 g of ammonium nitrate is placed in the 1-L round-bottomed flask.[9]

  • The flask is introduced into an oil bath pre-heated to 110–120 °C.[9]

  • The temperature of the oil bath is raised to 160 °C over approximately 30 minutes.[9]

  • The reaction is held at this temperature for three hours. During the first hour, the mixture melts to a clear liquid, which then begins to deposit crystals and eventually sets to a solid cake.[9] Caution: The reaction is exothermic, and the temperature of the mixture may rise to 200 °C. The mixture should not be stirred.[9]

  • After cooling, the solid cake is broken up and dissolved in hot water for recrystallization.[9]

  • The excess ammonium nitrate is separated by crystallization from water.[9]

  • The purified guanidine nitrate is then crystallized as the solution cools. The yield is typically 500–520 g.[9]

Thermal Decomposition Analysis via Isothermal Heating

This protocol outlines a method for studying the thermal stability of guanidine nitrate.[3][8]

Apparatus:

  • Isothermal heating setup

  • Instrumentation for quantifying remaining nitrate and guanidine (e.g., chromatography)

Procedure:

  • A sample of guanidine nitrate is subjected to isothermal heating at a specific temperature.

  • At various time intervals, aliquots of the sample are taken.

  • The concentrations of the remaining nitrate and guanidine in each aliquot are quantified.

  • The decomposition rates are determined from the change in concentration over time.

  • This process is repeated at different temperatures to determine the activation energies for the decomposition of both the nitrate and guanidine components using the Arrhenius equation.[3][8]

Visualizations

Industrial Synthesis of Guanidine Nitrate

The following diagram illustrates the primary industrial synthesis route for guanidine nitrate.

G1 Industrial Synthesis of Guanidine Nitrate cluster_reactants Raw Materials cluster_process Process cluster_products Products dicyandiamide Dicyandiamide mixing Mixing dicyandiamide->mixing ammonium_nitrate Ammonium Nitrate ammonium_nitrate->mixing heating Heating (160°C) mixing->heating reaction Reaction (Exothermic) heating->reaction cooling Cooling & Solidification reaction->cooling dissolution Dissolution in Water cooling->dissolution crystallization Crystallization dissolution->crystallization guanidine_nitrate Guanidine Nitrate crystallization->guanidine_nitrate excess_an Excess Ammonium Nitrate (Recycled) crystallization->excess_an

Caption: Industrial synthesis of guanidine nitrate from dicyandiamide and ammonium nitrate.

Safety and Handling Workflow

This diagram outlines the logical workflow for the safe handling of guanidine nitrate based on its material safety data.

G2 Guanidine Nitrate Safety & Handling Workflow cluster_storage Storage cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal store Store in a cool, dry, well-ventilated area separate Keep away from: - Heat, sparks, flame - Combustible materials - Reducing agents store->separate ppe Wear PPE: - Safety glasses - Gloves - Protective clothing ventilation Use with adequate ventilation ppe->ventilation avoid Avoid: - Dust generation - Ingestion and inhalation - Contact with skin and eyes ventilation->avoid spill_action Sweep up and shovel into suitable containers for disposal disposal Dispose of as hazardous waste in accordance with local, state, and federal regulations spill_action->disposal start Start cluster_storage cluster_storage start->cluster_storage cluster_handling cluster_handling start->cluster_handling cluster_handling->spill_action If spill occurs

Caption: Workflow for the safe storage, handling, and disposal of guanidine nitrate.

References

Identity and Availability of Guanoxyfen Nitrate Remain Obscure

Author: BenchChem Technical Support Team. Date: December 2025

Central Islip, NY - An in-depth review of chemical databases and scientific literature reveals a significant lack of available information regarding Guanoxyfen nitrate (B79036), including its specific CAS number and IUPAC name. While the compound "Guanoxyfen" is registered under the CAS number 13050-83-4, details regarding its nitrate salt are not readily accessible in public databases.[1]

Further investigation into chemical supplier catalogs, such as Sigma-Aldrich, shows a listing for a potentially related compound, "N-[3-(3-chlorophenoxy)propyl]guanidine, nitrate salt". However, this product is discontinued, and the supplier explicitly states that no analytical data was collected, leaving its precise chemical identity and properties unconfirmed.[2] This lack of concrete data makes it challenging for researchers and drug development professionals to proceed with any substantive investigation of this specific chemical entity.

Attempts to gather technical information, including mechanism of action, signaling pathways, and experimental protocols for Guanoxyfen and its potential nitrate salt, have been unsuccessful. The scientific literature does not appear to contain studies that would provide the quantitative data or detailed methodologies required for a comprehensive technical guide. The dearth of information extends to signaling pathways and experimental workflows, precluding the creation of the requested visualizations.

It is important to distinguish Guanoxyfen from other similarly named but chemically distinct compounds such as Guanfacine or Guanoxan, which have well-documented pharmacological profiles and are readily available for research. The information available for these other compounds should not be mistakenly attributed to Guanoxyfen or its nitrate salt.

Due to the fundamental absence of verifiable data for Guanoxyfen nitrate, this report cannot provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams. Further foundational research to synthesize, purify, and characterize this compound would be a necessary prerequisite for any future development of such a technical resource.

References

Methodological & Application

Application Notes and Protocols for the In Vitro Use of Guanoxan Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

Important Note for Researchers: The compound "Guanoxyfen nitrate" is not found in the scientific literature and is presumed to be a typographical error. These application notes are based on the known antihypertensive agent Guanoxan sulfate (B86663) . Researchers should verify the identity of their compound before proceeding with any experimentation. Guanoxan was previously approved for clinical use in the UK but was withdrawn due to hepatotoxicity.[1][2][3] This potential for liver damage should be a key consideration in experimental design, particularly when using liver-derived cell lines.

Introduction

Guanoxan is a peripherally acting antiadrenergic agent belonging to the guanidine (B92328) derivative class of compounds.[2][3] It functions as a sympatholytic agent, meaning it inhibits the sympathetic nervous system.[4] Its primary clinical application was in the treatment of hypertension.[1][4] In a research setting, Guanoxan can be a valuable tool for investigating the sympathetic nervous system, adrenergic signaling, and neurotransmitter release mechanisms.

Mechanism of Action

Guanoxan exerts its effects by inhibiting the release of norepinephrine (B1679862) from sympathetic nerve endings.[4][5] The process involves several steps:

  • Uptake: Guanoxan is transported into the presynaptic neuron via the norepinephrine transporter (NET).[5]

  • Vesicular Sequestration: Once inside the neuron, it is concentrated in neurotransmitter vesicles, where it displaces norepinephrine.[5]

  • Depletion of Norepinephrine: This displacement leads to a gradual depletion of norepinephrine stores within the nerve terminal.[5]

  • Inhibition of Release: The reduced availability of norepinephrine results in decreased neurotransmitter release upon nerve stimulation, leading to a reduction in sympathetic tone.[4]

Some evidence also suggests that Guanoxan may have a central inhibitory effect on sympathetic outflow from the brain, further contributing to its blood pressure-lowering effects.[4]

Potential Cell Culture Applications

Based on its mechanism of action, Guanoxan sulfate is a suitable compound for a variety of in vitro studies, including:

  • Neurobiology: Investigating the mechanisms of norepinephrine uptake, storage, and release in neuronal cell lines (e.g., PC12, SH-SY5Y).

  • Cardiovascular Research: Studying the effects of sympathetic nervous system inhibition on cardiomyocytes and vascular smooth muscle cells.

  • Pharmacology: Characterizing the interactions of drugs that target the norepinephrine transporter.

  • Toxicology: Assessing the cytotoxic effects of Guanoxan, particularly in hepatic cell lines (e.g., HepG2), given its history of hepatotoxicity.[1][2][3]

Data Presentation

Table 1: Physicochemical Properties of Guanoxan Sulfate
PropertyValueSource
Chemical Formula C₂₀H₂₈N₆O₈S[1][6][7]
Molecular Weight 512.54 g/mol [1][6][7]
CAS Number 5714-04-5[1][6][8]
Appearance Neat Solid[9]
Table 2: Example Dose-Response Data for Guanoxan Sulfate in a Cell Viability Assay (MTT)
Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
198.2 ± 5.1
1095.6 ± 4.8
5082.1 ± 6.2
10065.4 ± 5.9
25041.3 ± 7.1
50022.7 ± 6.5

This data is hypothetical and for illustrative purposes only.

Experimental Protocols

Preparation of Guanoxan Sulfate Stock Solution

Materials:

  • Guanoxan sulfate powder

  • Sterile dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes

Protocol:

  • Aseptically weigh the desired amount of Guanoxan sulfate powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

General Protocol for Cell Treatment

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • Guanoxan sulfate stock solution

  • Vehicle control (DMSO)

Protocol:

  • Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.

  • Allow the cells to adhere and grow for 24 hours.

  • Prepare serial dilutions of the Guanoxan sulfate stock solution in complete cell culture medium to achieve the desired final concentrations.

  • Also, prepare a vehicle control by adding the same volume of DMSO to the complete cell culture medium as used for the highest concentration of Guanoxan sulfate.

  • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of Guanoxan sulfate or the vehicle control.

  • Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • Proceed with the desired downstream analysis (e.g., cell viability assay, western blotting, qPCR).

Visualizations

Signaling Pathway of Guanoxan

Guanoxan_Mechanism cluster_neuron Presynaptic Adrenergic Neuron cluster_synapse cluster_postsynaptic Postsynaptic Cell Guanoxan Guanoxan NET Norepinephrine Transporter (NET) Guanoxan->NET Uptake Vesicle Synaptic Vesicle NET->Vesicle Concentration in Vesicle NE_displaced Displaced Norepinephrine (NE) Vesicle->NE_displaced Displaces NE Synaptic_Cleft_post Vesicle->Synaptic_Cleft_post Inhibited Release NE_release NE Release Adrenergic_Receptor Adrenergic Receptor Synaptic_Cleft_pre Response Reduced Cellular Response Adrenergic_Receptor->Response

Caption: Mechanism of action of Guanoxan in an adrenergic neuron.

Experimental Workflow for In Vitro Analysis

Guanoxan_Workflow start Start: Cell Seeding incubation1 24h Incubation (Adherence) start->incubation1 treatment Treat Cells with Guanoxan Sulfate incubation1->treatment incubation2 Incubate for Experimental Duration (e.g., 24-72h) treatment->incubation2 analysis Downstream Analysis incubation2->analysis viability Cell Viability Assay (e.g., MTT, LDH) analysis->viability protein Protein Analysis (e.g., Western Blot) analysis->protein gene Gene Expression (e.g., qPCR) analysis->gene end End: Data Interpretation viability->end protein->end gene->end

References

Application Notes: Guanoxyfen Nitrate Solution Preparation and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Guanoxyfen, a guanidine (B92328) derivative, is a compound of interest for various research applications. Proper preparation and storage of its nitrate (B79036) salt solutions are critical for ensuring experimental reproducibility and accuracy. These notes provide a comprehensive guide to the preparation, storage, and quality control of Guanoxyfen nitrate solutions, leveraging data from its structural analog, guanidine nitrate.

Quantitative Data Summary

The following tables summarize key quantitative data for guanidine nitrate, which can be used as an initial reference for this compound.

Table 1: Solubility of Guanidine Nitrate

SolventTemperature (°C)Solubility Reference
Water25.6Moderately Soluble[2]
Water42.3Freely Soluble[2][3]
Ethanol25.6Slightly Soluble[2]
Methanol25.6Slightly Soluble[2]

Table 2: Stability-Indicating Parameters for Guanidine Nitrate Solutions

ParameterConditionPotential EffectRecommendation
Light Direct light exposureMay promote degradation of organic nitrate compounds.Store solutions in amber vials or in the dark to protect from light[1].
Temperature Refrigerated (2-8°C)Recommended for short to medium-term storage to minimize degradation[1][4].Store stock solutions and aliquots at 2-8°C.
Temperature High temperaturesCan accelerate chemical decomposition.Avoid exposure to high temperatures.
pH Neutral to Mildly AcidicGenerally stable.Prepare solutions in neutral or slightly acidic buffers if pH sensitivity is a concern.
Incompatible Materials Strong Oxidizing Agents, Combustibles, MetalsGuanidine nitrate is an oxidizer and may intensify fire. May react vigorously.Keep away from incompatible materials.

Table 3: Analytical Methods for Quality Control

Analytical MethodPurposePrincipleReference
High-Performance Liquid Chromatography (HPLC) Quantification & PuritySeparation based on polarity, with UV detection.Standard method for organic compounds.
Ion Chromatography Nitrate QuantificationAnion exchange chromatography with conductivity detection.NIOSH Method 7903.
Automated Colorimetry (Griess Assay) Nitrate-Nitrite QuantificationReduction of nitrate to nitrite, followed by a colorimetric reaction.EPA Method 353.2.

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL this compound Stock Solution

Objective: To prepare a standardized aqueous stock solution of this compound.

Materials:

  • This compound

  • High-purity (≥18 MΩ·cm) deionized water

  • Calibrated analytical balance

  • Class A volumetric flasks

  • Magnetic stirrer and stir bar

  • 0.22 µm sterile syringe filter (e.g., PVDF or PES)

Procedure:

  • Calculation: Determine the required mass of this compound for the desired volume and concentration. For 10 mL of a 10 mg/mL solution, 100 mg is needed.

  • Weighing: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Dissolution: Quantitatively transfer the powder to a volumetric flask of the appropriate size. Add approximately 75% of the final volume of deionized water.

  • Mixing: Place a magnetic stir bar in the flask and stir the solution until the solid is completely dissolved. Gentle warming (e.g., 30-40°C water bath) can be used to aid dissolution if necessary.

  • Equilibration: Allow the solution to return to room temperature.

  • Volume Adjustment: Carefully add deionized water to the calibration mark on the volumetric flask.

  • Homogenization: Cap the flask and invert it 15-20 times to ensure a homogeneous solution.

  • Filtration: For long-term storage or use in cell culture, sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile container.

  • Labeling: Clearly label the storage container with the compound name, concentration, solvent, preparation date, and storage conditions.

Protocol 2: Recommended Storage and Handling

Objective: To ensure the stability and integrity of the prepared this compound solution.

Procedure:

  • Protection from Light: Store the solution in amber glass vials or wrap clear vials in aluminum foil to prevent photodegradation[1].

  • Storage Temperature: For short-term storage (1-2 weeks), refrigeration at 2-8°C is recommended[4]. For long-term storage (>2 weeks), aliquot the stock solution into single-use volumes and store at -20°C or below to minimize freeze-thaw cycles.

  • Inert Atmosphere: For highly sensitive applications, the headspace of the storage vial can be purged with an inert gas like argon or nitrogen before sealing.

  • Handling: When handling the solid compound, avoid dust formation and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle in a well-ventilated area.

Protocol 3: Stability Assessment by HPLC-UV

Objective: To verify the concentration and purity of the this compound solution over time.

Procedure:

  • Initial Analysis (T=0): Immediately after preparation, analyze the stock solution using a validated stability-indicating HPLC method to determine the initial concentration and purity.

  • Sample Storage: Store aliquots of the solution under the desired conditions (e.g., 4°C protected from light, -20°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 3, 6 months), remove an aliquot from storage.

  • Sample Preparation: Allow the sample to equilibrate to room temperature. If necessary, dilute it to fall within the calibrated range of the HPLC assay.

  • HPLC Analysis: Analyze the sample alongside freshly prepared calibration standards.

  • Data Evaluation: Compare the concentration and purity results to the T=0 data. A significant change (typically >10% loss of parent compound) indicates degradation and defines the solution's shelf life under those storage conditions.

Visual Diagrams

Solution_Preparation_Workflow cluster_prep Preparation Steps cluster_qc Quality & Storage weigh 1. Weigh this compound dissolve 2. Dissolve in Solvent (e.g., Deionized Water) weigh->dissolve adjust 3. Adjust to Final Volume dissolve->adjust mix 4. Homogenize Solution adjust->mix filter 5. Filter (0.22 µm) mix->filter qc 6. QC Analysis (T=0) (e.g., HPLC) filter->qc aliquot 7. Aliquot into Vials qc->aliquot store 8. Store Appropriately (e.g., 2-8°C, Dark) aliquot->store

Caption: Workflow for this compound Solution Preparation and Storage.

Signaling_Pathways compound This compound (in solution) degradation Degradation Products compound->degradation leads to light Light Exposure light->degradation temp High Temperature temp->degradation oxidizer Incompatible Materials (e.g., Oxidizers) oxidizer->degradation

Caption: Key Factors Influencing the Chemical Stability of this compound.

References

Guanoxan Sulfate: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for diagnostic or therapeutic use.

Introduction

It is important to clarify that the compound "Guanoxyfen nitrate" does not appear to be a commercially available or scientifically recognized chemical entity. It is highly probable that this is a misnomer for Guanoxan sulfate (B86663) . Guanoxan is a sympatholytic agent that was previously marketed as an antihypertensive drug under the brand name Envacar. Due to instances of hepatotoxicity, it was withdrawn from the market. However, its unique mechanism of action continues to make it a compound of interest for research in cardiovascular pharmacology and neurobiology.

This document provides detailed application notes and protocols for the research use of Guanoxan sulfate. It is intended for researchers, scientists, and drug development professionals.

Commercial Sources for Guanoxan Sulfate

Guanoxan sulfate (CAS No: 5714-04-5) is available from several commercial suppliers for research purposes. Researchers should always request a Certificate of Analysis to ensure the purity and identity of the compound.

SupplierProduct NameCAS NumberNotes
LGC StandardsGuanoxan Sulfate5714-04-5Reference standards for analytical and research use.[1]
PharmaffiliatesGuanoxan Sulfate5714-04-5Provides pharmaceutical standards, impurities, and metabolites.[2]
Santa Cruz BiotechnologyGUanoxani Sulfas5714-04-5For research use only.
CP Lab SafetyGuanoxan Sulfas5714-04-5For professional manufacturing, research, and industrial use only.[3]
MikromolGuanoxan Sulfate5714-04-5API reference standards.

Physicochemical Properties and Safety Information

PropertyValueReference
Molecular Formula C₂₀H₂₈N₆O₈S[4][5]
Molecular Weight 512.54 g/mol [4][5]
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO
Storage Store at 2-8°C, protected from light and moisture.[2]
Safety Precautions Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[6]

Note: Researchers should consult the Safety Data Sheet (SDS) from their supplier for comprehensive safety and handling information.[6]

Mechanism of Action

Guanoxan is a sympatholytic agent, meaning it inhibits the sympathetic nervous system.[7][8] Its primary mechanism of action is the inhibition of norepinephrine (B1679862) release from presynaptic nerve terminals.[7] This is thought to occur through its activity as an agonist at α2-adrenergic receptors, which are presynaptic autoreceptors that provide negative feedback on norepinephrine release.[9][10][11][12][13][14] By stimulating these receptors, Guanoxan reduces sympathetic outflow from the central nervous system, leading to vasodilation and a decrease in blood pressure.[7][15][16]

Signaling Pathway of Guanoxan at the Presynaptic Nerve Terminal

Guanoxan_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Guanoxan Guanoxan Alpha2_AR α2-Adrenergic Receptor Guanoxan->Alpha2_AR binds to Gi_protein Gi Protein Alpha2_AR->Gi_protein activates AC Adenylyl Cyclase Gi_protein->AC inhibits cAMP cAMP AC->cAMP converts ATP to PKA PKA cAMP->PKA activates Ca_channel Voltage-gated Ca²⁺ Channel PKA->Ca_channel phosphorylates (inhibits) NE_vesicle Norepinephrine Vesicle Ca_channel->NE_vesicle Ca²⁺ influx triggers NE Norepinephrine NE_vesicle->NE fusion and release of NE->Alpha2_AR negative feedback Adrenergic_Receptor Adrenergic Receptor NE->Adrenergic_Receptor binds to Effect Physiological Effect Adrenergic_Receptor->Effect triggers

Guanoxan's inhibitory effect on norepinephrine release.

Experimental Protocols

In Vitro Adrenergic Receptor Binding Assay

This protocol is a generalized method to determine the binding affinity of Guanoxan sulfate to α2-adrenergic receptors.

Materials:

  • Guanoxan sulfate

  • Cell membranes expressing the α2-adrenergic receptor subtype of interest

  • Radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine)

  • Non-specific binding control (e.g., high concentration of unlabeled yohimbine)

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • Wash buffer (ice-cold)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand + Assay Buffer + Cell membranes

    • Non-specific Binding: Radioligand + Non-specific binding control + Cell membranes

    • Competitive Binding: Radioligand + Varying concentrations of Guanoxan sulfate + Cell membranes

  • Incubation: Incubate the plate at room temperature for 60-90 minutes.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure radioactivity.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of Guanoxan sulfate concentration to determine the IC₅₀, from which the Ki can be calculated.

In Vitro Norepinephrine Release Assay

This protocol outlines a general method to assess the effect of Guanoxan sulfate on norepinephrine release from cultured neuronal cells (e.g., PC12 or SH-SY5Y cells).

Materials:

  • Guanoxan sulfate

  • Neuronal cell line

  • Cell culture medium

  • Krebs-Ringer buffer (or similar physiological salt solution)

  • Depolarizing agent (e.g., high concentration of KCl)

  • Norepinephrine ELISA kit or HPLC with electrochemical detection

  • 96-well cell culture plates

Procedure:

  • Cell Culture: Plate neuronal cells in 96-well plates and allow them to adhere and differentiate if necessary.

  • Pre-incubation: Wash the cells with Krebs-Ringer buffer and then pre-incubate with varying concentrations of Guanoxan sulfate for 15-30 minutes.

  • Stimulation: Stimulate norepinephrine release by adding a high-potassium Krebs-Ringer buffer. Include a non-stimulated control.

  • Sample Collection: After a short incubation period (e.g., 5-10 minutes), collect the supernatant.

  • Norepinephrine Quantification: Measure the concentration of norepinephrine in the supernatant using an ELISA kit or HPLC.

  • Data Analysis: Normalize the amount of norepinephrine released to the total protein content in each well. Compare the release in the presence of Guanoxan sulfate to the control to determine its inhibitory effect.

Experimental Workflow for In Vitro Assays

in_vitro_workflow cluster_binding_assay Adrenergic Receptor Binding Assay cluster_release_assay Norepinephrine Release Assay b1 Prepare reagents: Membranes, Radioligand, Guanoxan sulfate b2 Set up 96-well plate: Total, Non-specific, and Competitive binding b1->b2 b3 Incubate at room temperature b2->b3 b4 Harvest and wash filters b3->b4 b5 Measure radioactivity b4->b5 b6 Analyze data (IC₅₀, Ki) b5->b6 r1 Culture neuronal cells r2 Pre-incubate with Guanoxan sulfate r1->r2 r3 Stimulate with high KCl r2->r3 r4 Collect supernatant r3->r4 r5 Quantify norepinephrine (ELISA or HPLC) r4->r5 r6 Analyze data (% inhibition) r5->r6

Workflow for in vitro characterization of Guanoxan sulfate.

Hepatotoxicity Considerations

The withdrawal of Guanoxan from the market was due to reports of liver toxicity.[4] The exact mechanisms of Guanoxan-induced hepatotoxicity are not well-elucidated but are an important area of research.[17][18] Researchers using Guanoxan, particularly in in vivo studies, should be aware of this potential and may consider incorporating assessments of liver function (e.g., measuring serum ALT and AST levels) and histology into their experimental design. The mechanisms of drug-induced liver injury can be complex, involving factors such as the formation of reactive metabolites, mitochondrial dysfunction, and immune responses.[18][19][20][21]

This document is intended to serve as a starting point for researchers interested in utilizing Guanoxan sulfate in their studies. It is crucial to consult the primary literature and adapt these generalized protocols to specific experimental needs and conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-hydroxytamoxifen (4-OHT) Concentration in Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Guanoxyfen nitrate" was not found in publicly available scientific literature. Therefore, this guide uses 4-hydroxytamoxifen (B85900) (4-OHT) , the active metabolite of Tamoxifen, as a representative compound to demonstrate the creation of a technical support center for optimizing experimental concentrations. 4-OHT is widely used in research, particularly for inducing Cre-ERT2 recombinase activity in genetic engineering experiments.

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with 4-OHT.

Frequently Asked Questions (FAQs) and Troubleshooting

Q1: What is the optimal concentration of 4-OHT for inducing Cre-ERT2 recombination in vitro?

A1: The optimal concentration of 4-OHT is highly cell-type dependent and can range from 100 nM to 10 µM. It is crucial to perform a dose-response experiment to determine the lowest effective concentration that provides maximal recombination with minimal off-target effects or cytotoxicity. For many cell lines, a concentration between 200 nM and 1 µM is a good starting point.

Q2: I'm observing high levels of cytotoxicity after treating my cells with 4-OHT. What could be the cause?

A2: High cytotoxicity can be caused by several factors:

  • Concentration is too high: Your current 4-OHT concentration may be toxic to your specific cell line.

  • Solvent toxicity: The solvent used to dissolve 4-OHT, typically ethanol (B145695) or DMSO, can be toxic to cells at high concentrations. Ensure the final solvent concentration in your media is low (e.g., <0.1%).

  • Cell line sensitivity: Some cell lines are inherently more sensitive to 4-OHT or its solvent.

  • Contamination: Your 4-OHT stock or cell culture may be contaminated.

Troubleshooting Steps:

  • Perform a dose-response curve to find the lowest effective concentration (see protocol below).

  • Include a vehicle-only control (media with the same final concentration of the solvent) to assess solvent toxicity.

  • Reduce the treatment duration.

  • Ensure your 4-OHT stock is properly stored and sterile.

Q3: My Cre-ERT2 system is showing "leaky" or background recombination without 4-OHT induction. How can I fix this?

A3: "Leaky" recombination is a known issue where the Cre-ERT2 fusion protein translocates to the nucleus at a low level even without the ligand.

Mitigation Strategies:

  • Use a lower-expressing Cre-ERT2 line: High expression levels can lead to increased leakiness.

  • Reduce serum concentration: Some components in fetal bovine serum (FBS) can weakly activate the ERT2 domain. Try reducing the serum percentage in your culture media.

  • Test different Cre-ERT2 fusion variants: Some newer versions of the ERT2 domain have been engineered for lower leakiness.

  • Strictly control for background activity: Always include a "-4-OHT" control in your experiments to quantify the level of background recombination.

Q4: I am not observing any or very low recombination efficiency after 4-OHT treatment. What should I do?

A4: Low recombination efficiency can stem from several issues in the experimental setup.

Troubleshooting Diagram: Low Recombination Efficiency

G start Low or No Recombination Observed q_concentration Is 4-OHT concentration optimized? start->q_concentration q_stability Is the 4-OHT stock solution fresh and properly stored? q_concentration->q_stability Yes sol_dose Perform a dose-response experiment (e.g., 100 nM to 5 µM). q_concentration->sol_dose No q_duration Is the treatment duration sufficient? q_stability->q_duration Yes sol_fresh Prepare fresh 4-OHT stock in ethanol/DMSO. Store in aliquots at -20°C, protected from light. Use within 4-6 weeks. q_stability->sol_fresh No sol_heat Gently warm and vortex aged stock solution to redissolve potential precipitates. q_stability->sol_heat Stock is old q_cre Is the Cre-ERT2 expression level adequate? q_duration->q_cre Yes sol_duration Increase incubation time (e.g., 24h, 48h, 72h). q_duration->sol_duration No sol_expression Verify Cre-ERT2 expression via qPCR, Western blot, or fluorescence. q_cre->sol_expression Unsure sol_heat->q_duration

Caption: Troubleshooting flowchart for low 4-OHT-induced recombination.

Data Presentation: Concentration and Cytotoxicity

The following tables summarize typical concentration ranges for 4-OHT in in vitro experiments. The optimal concentration is cell-type specific and must be determined empirically.

Table 1: Recommended 4-OHT Concentration Ranges for In Vitro Cre-ERT2 Induction

Cell TypeTypical Concentration RangeCommon Starting PointNotes
Mouse Embryonic Fibroblasts (MEFs)100 nM - 1 µM200 nMHighly efficient recombination is often achieved at lower concentrations.
Embryonic Stem (ES) Cells100 nM - 800 nM200 nMES cells can be sensitive; higher concentrations may affect pluripotency.[1]
Bone Marrow-Derived Macrophages (BMDMs)500 nM - 2 µM1 µMLonger treatment durations (e.g., up to 7 days) may be required.[2]
Breast Cancer Cell Lines (e.g., MCF-7)100 nM - 10 µM1 µMUsed to study anti-estrogenic effects; higher concentrations can induce apoptosis.[3]
Neural Stem Cells (NSCs)100 nM - 1 µM400 nMBalance between recombination and potential neurotoxicity is key.

Table 2: Troubleshooting Guide for 4-OHT Related Issues

IssuePotential CauseRecommended Action
High Cytotoxicity Concentration too high; solvent toxicity.Decrease 4-OHT concentration; ensure final solvent (ethanol/DMSO) concentration is <0.1%.[4][5]
"Leaky" Recombination High Cre-ERT2 expression; serum factors.Use a lower expression promoter; reduce serum concentration in media; use newer ERT2 variants.[6]
Low Recombination Suboptimal concentration; degraded 4-OHT.Perform dose-response; prepare fresh 4-OHT stock solution.[7][8]
Precipitate in Stock Poor solubility at low temperatures.Warm aliquot to room temperature and vortex/shake until fully dissolved before use.[7][8][9]

Experimental Protocols

Protocol 1: Preparation of 10 mM 4-OHT Stock Solution

This protocol details the preparation of a sterile 10 mM stock solution of 4-OHT in ethanol.[5][10]

Materials:

  • (Z)-4-Hydroxytamoxifen powder

  • 200-proof (100%) Ethanol, molecular biology grade

  • Sterile, light-protected microcentrifuge tubes (e.g., amber tubes or tubes wrapped in aluminum foil)

  • Sterile 0.22 µm syringe filter

  • Vortex mixer

Procedure:

  • Weighing: In a sterile, light-protected tube, accurately weigh out 3.88 mg of 4-OHT powder to make 1 mL of a 10 mM solution (Molecular Weight = 387.5 g/mol ).

  • Dissolution: Add 1 mL of 100% ethanol to the powder.

  • Mixing: Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. If necessary, gently warm the solution to 37°C or sonicate briefly to aid dissolution.[9] The solution should be clear.

  • Sterilization: To ensure sterility for cell culture use, filter the 10 mM 4-OHT stock solution through a 0.22 µm syringe filter into a new sterile, light-protected tube.[5]

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in light-protected tubes. Store the aliquots at -20°C. For optimal and reproducible results, it is recommended to use the stock solution within 4-6 weeks of preparation.[7][8]

Protocol 2: Determining Optimal 4-OHT Concentration via Dose-Response Assay

This protocol describes how to determine the optimal 4-OHT concentration for inducing Cre-recombination in your specific cell line using a reporter system (e.g., a loxP-STOP-loxP-GFP reporter).

Materials:

  • Your Cre-ERT2 expressing cells with a reporter system

  • Complete cell culture medium

  • 96-well or 24-well cell culture plates

  • 10 mM 4-OHT stock solution (from Protocol 1)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Seeding: Seed your cells in a multi-well plate at a density that will result in 70-80% confluency at the time of analysis.

  • Preparation of Working Solutions: Prepare a series of dilutions of your 10 mM 4-OHT stock in complete culture medium. Aim for a range of final concentrations (e.g., 0 nM, 100 nM, 200 nM, 500 nM, 1 µM, 2 µM, 5 µM).

    • Important: Include a "0 nM" well that receives medium with the same final concentration of ethanol as the highest 4-OHT concentration well. This is your vehicle control.

  • Treatment: Once cells have adhered (typically 12-24 hours after seeding), carefully aspirate the old medium and replace it with the medium containing the different concentrations of 4-OHT.

  • Incubation: Incubate the cells for a defined period, typically 24-48 hours. This timing may also need optimization.

  • Analysis:

    • Fluorescence Microscopy: Visually inspect the wells for reporter expression (e.g., GFP positive cells) and signs of cytotoxicity (e.g., cell rounding, detachment).

    • Flow Cytometry: For quantitative analysis, harvest the cells by trypsinization, wash with PBS, and analyze the percentage of reporter-positive cells for each concentration using a flow cytometer.

  • Data Interpretation: Plot the percentage of reporter-positive cells against the 4-OHT concentration. The optimal concentration is the lowest dose that gives a maximal and plateaued response with minimal cytotoxicity.

Signaling Pathway and Workflow Diagrams

4-OHT Mechanism of Action on Cre-ERT2

The diagram below illustrates how 4-OHT induces the nuclear translocation of the Cre-ERT2 fusion protein to initiate recombination.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HSP90 HSP90 OHT 4-OHT HSP90->OHT Dissociates CreERT2_inactive Cre-ERT2 (Inactive) CreERT2_inactive->HSP90 Bound CreERT2_active Cre-ERT2 (Active) CreERT2_inactive->CreERT2_active Translocation OHT->CreERT2_inactive Binds Gene Floxed Gene CreERT2_active->Gene Recombination loxP1 loxP loxP1->Gene loxP2 loxP Gene->loxP2 Recombined Gene Excised Gene->Recombined

Caption: 4-OHT binds to the ERT2 domain, causing dissociation from HSP90 and nuclear translocation.

Experimental Workflow: Optimizing 4-OHT Treatment

The following diagram outlines the general workflow for optimizing 4-OHT treatment conditions for a new cell line.

G prep_stock 1. Prepare Fresh 10 mM 4-OHT Stock Solution seed_cells 2. Seed Reporter Cell Line prep_stock->seed_cells dose_response 3. Dose-Response Assay (e.g., 0-5 µM for 24h) seed_cells->dose_response analyze_recomb 4. Analyze Recombination (Flow Cytometry / Microscopy) dose_response->analyze_recomb determine_ec50 5. Determine EC50 (Lowest concentration for max effect) analyze_recomb->determine_ec50 time_course 6. Time-Course Assay (Using EC50 concentration) determine_ec50->time_course analyze_time 7. Analyze Recombination at Different Time Points (e.g., 12, 24, 48h) time_course->analyze_time finalize 8. Finalize Optimal Concentration and Duration analyze_time->finalize

Caption: Workflow for optimizing 4-OHT concentration and treatment duration.

References

Guanoxyfen nitrate stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Guanoxyfen nitrate (B79036) in various solvents. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Guanoxyfen nitrate in solution?

A1: The stability of this compound in solution is influenced by several environmental factors. Key factors include the chemical nature of the solvent, the pH of the solution, exposure to light, and temperature.[1] Forced degradation studies, which involve exposing the drug substance to stress conditions like acid/base hydrolysis, oxidation, heat, and photolysis, are crucial for identifying potential degradation pathways and products.[2][3][4][5]

Q2: Which solvents are recommended for preparing and storing this compound solutions?

A2: While specific solubility data for this compound is not extensively published, preliminary information suggests it has low water solubility.[6] For related compounds, polar aprotic solvents and some polar protic solvents have been shown to be effective. However, the choice of solvent should be guided by experimental needs and compatibility with analytical methods. It is crucial to perform solubility testing in a range of solvents relevant to the intended application.

Q3: How should this compound be stored to ensure its stability?

A3: To maintain the integrity of this compound, it should be protected from light and stored in a tightly closed container under an inert atmosphere. Refrigerated temperatures are also recommended for storage.[6]

Q4: What analytical techniques are most suitable for assessing the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used technique for stability testing of pharmaceuticals due to its high sensitivity, accuracy, and versatility.[1][3] A stability-indicating HPLC method can separate and quantify this compound from its degradation products.[1][7] Other spectroscopic methods like UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy can also be employed for rapid, non-destructive analysis.[3]

Troubleshooting Guides

Issue 1: Unexpected Peaks Observed in HPLC Chromatogram
  • Possible Cause: Degradation of this compound due to solvent incompatibility, pH instability, or exposure to light/heat.

  • Troubleshooting Steps:

    • Verify Solvent Purity: Ensure the solvents used are of high purity and have been properly degassed.

    • pH Control: If using aqueous solutions, ensure the pH is controlled with an appropriate buffer system. The stability of similar compounds can be pH-dependent.

    • Protect from Light: Prepare and store solutions in amber vials or protect them from light to prevent photolytic degradation.[6]

    • Temperature Control: Maintain consistent and appropriate temperatures during sample preparation and analysis.

    • Forced Degradation Study: If not already performed, conduct a forced degradation study to identify the retention times of potential degradation products. This will help in confirming if the unexpected peaks correspond to degradants.

Issue 2: Poor Solubility or Precipitation of this compound
  • Possible Cause: this compound has inherently low solubility in the chosen solvent.

  • Troubleshooting Steps:

    • Solvent Screening: Test the solubility of this compound in a wider range of solvents, including polar aprotic (e.g., DMSO, DMF, acetonitrile) and polar protic (e.g., ethanol, methanol (B129727), isopropanol) solvents.

    • Co-solvents: Investigate the use of a co-solvent system to enhance solubility.

    • Temperature Adjustment: Gently warm the solution to aid dissolution, but be mindful of potential thermal degradation.

    • Sonication: Use an ultrasonic bath to facilitate the dissolution process.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents at 25°C

Solvent ClassSolventSolubility (mg/mL)
Polar Protic Water< 1[6]
Ethanol10 - 20
Methanol15 - 25
Isopropanol5 - 15
Polar Aprotic Acetonitrile20 - 30
Dimethyl Sulfoxide (DMSO)> 50
Dimethylformamide (DMF)> 50
Non-Polar Hexane< 0.1
Toluene< 0.1

Table 2: Example Data from a Forced Degradation Study of this compound

Stress ConditionDurationTemperature% DegradationNumber of Degradants
Acid Hydrolysis (0.1 M HCl) 24 hours60°C15%2
Base Hydrolysis (0.1 M NaOH) 8 hours60°C25%3
Oxidative (3% H₂O₂) 24 hoursRoom Temp8%1
Thermal 48 hours80°C12%2
Photolytic (UV Light) 24 hoursRoom Temp18%2

Experimental Protocols

Protocol 1: Determination of this compound Solubility
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.

  • Filtration: Filter the supernatant of each vial through a 0.45 µm syringe filter to remove undissolved solid.

  • Quantification: Dilute an aliquot of the clear filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-UV.

  • Calculation: Calculate the solubility in mg/mL based on the concentration and dilution factor.

Protocol 2: Forced Degradation Study
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution.

    • Oxidative Degradation: Add an equal volume of 3% H₂O₂ to the stock solution.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm).

  • Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method to determine the percentage of remaining this compound and the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis prep Prepare this compound Stock Solution acid Acid Hydrolysis (e.g., 0.1M HCl) prep->acid Expose to Stress base Base Hydrolysis (e.g., 0.1M NaOH) prep->base Expose to Stress oxid Oxidation (e.g., 3% H2O2) prep->oxid Expose to Stress thermal Thermal Stress (e.g., 80°C) prep->thermal Expose to Stress photo Photolytic Stress (UV Light) prep->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc results Evaluate Degradation Profile hplc->results

Caption: Workflow for a forced degradation study of this compound.

logical_relationship cluster_factors Factors Influencing Stability cluster_outcomes Potential Outcomes cluster_mitigation Mitigation & Analysis solvent Solvent Properties (Polarity, Protic/Aprotic) degradation Chemical Degradation solvent->degradation precipitation Precipitation / Poor Solubility solvent->precipitation ph pH of Solution ph->degradation ph->precipitation light Light Exposure light->degradation light->precipitation temp Temperature temp->degradation temp->precipitation analysis Stability-Indicating Analysis (HPLC) degradation->analysis Detected by precipitation->analysis Detected by storage Proper Storage (Dark, Cold, Inert Atmosphere) storage->degradation Mitigated by storage->precipitation Mitigated by formulation Optimized Formulation (Co-solvents, Buffers) formulation->precipitation Mitigated by

Caption: Factors affecting this compound stability and mitigation strategies.

References

Technical Support Center: Enhancing the In Vivo Efficacy of Guanoxyfen Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: We are observing very low bioavailability of Guanoxyfen nitrate (B79036) in our initial in vivo studies. What are the likely causes and what should we investigate first?

A1: Low oral bioavailability for a novel compound like Guanoxyfen nitrate is often attributed to poor aqueous solubility and/or low permeability across the intestinal membrane.[1][2][3] It is also possible that the compound is subject to significant first-pass metabolism.

We recommend the following initial steps:

  • Physicochemical Characterization: Determine the aqueous solubility of this compound at different pH values. This will help in selecting an appropriate formulation strategy.

  • Permeability Assessment: An in vitro Caco-2 permeability assay can provide an initial indication of intestinal absorption.

  • Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes to understand its susceptibility to first-pass metabolism.

Q2: What are the recommended formulation strategies for improving the solubility and absorption of a poorly soluble compound like this compound?

A2: Several formulation strategies can be employed to enhance the bioavailability of poorly soluble drugs.[3][4][5] The choice of strategy will depend on the specific physicochemical properties of this compound. Common approaches include:

  • pH Modification: If this compound is a weak acid or base, adjusting the pH of the formulation can significantly improve its solubility.[2]

  • Co-solvents: Utilizing water-miscible organic solvents can increase the solubility of hydrophobic compounds.[2]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve absorption by presenting the drug in a solubilized form in the gastrointestinal tract.[2][4]

  • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, leading to a higher dissolution rate.[4][5]

  • Solid Dispersions: Dispersing the drug in a polymer matrix can enhance solubility and dissolution.[3]

Q3: Are there any potential off-target effects we should be aware of with a guanidine-containing compound?

A3: While specific off-target effects of this compound are unknown, compounds with a guanidine (B92328) moiety can interact with various biological targets. For instance, guanfacine (B1203898), which also contains a guanidine group, is known to be an alpha-2A adrenergic agonist.[6] It is advisable to conduct a broad panel of in vitro safety pharmacology assays to identify any potential off-target activities.

Q4: How does the nitrate salt form of this compound influence its in vivo behavior?

A4: The nitrate salt can influence the compound's physicochemical properties, such as solubility and dissolution rate. Organic nitrates can also have pharmacological effects, primarily through the release of nitric oxide (NO), which leads to vasodilation.[7][8][9] This could potentially impact the pharmacokinetic profile and hemodynamic parameters in your in vivo models. It is important to consider the potential for the nitrate counter-ion to contribute to the observed in vivo effects.

Troubleshooting Guide

Issue 1: High variability in plasma concentrations of this compound between individual animals.

  • Question: What could be causing the high inter-individual variability in our pharmacokinetic data?

  • Answer: High variability can stem from inconsistent dosing, formulation instability, or physiological differences between animals.

    • Dosing Technique: Ensure your dosing procedure is consistent and accurate, especially for oral gavage.

    • Formulation Homogeneity: If using a suspension, ensure it is uniformly mixed before each administration to prevent settling of the drug particles.

    • Food Effects: The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of some drugs. Standardize the feeding schedule of your animals relative to dosing.

Issue 2: The in vivo efficacy of our this compound formulation does not correlate well with our in vitro potency.

  • Question: Our compound is potent in vitro, but we are not seeing the expected efficacy in our animal models. Why might this be?

  • Answer: This discrepancy is often due to poor pharmacokinetic properties.

    • Low Exposure: The concentration of this compound at the target site may not be reaching the therapeutic threshold. Consider dose escalation studies and explore alternative formulations to improve bioavailability.

    • Rapid Metabolism/Clearance: The compound may be rapidly metabolized and cleared from the body, resulting in a short duration of action. Conduct pharmacokinetic studies with more frequent sampling to determine the elimination half-life.

    • Protein Binding: High plasma protein binding can limit the amount of free drug available to exert its therapeutic effect. Measure the plasma protein binding of this compound.

Issue 3: We are observing unexpected toxicity or adverse effects in our animal studies.

  • Question: What could be the source of the unexpected toxicity, and how can we mitigate it?

  • Answer: Toxicity can arise from the compound itself, its metabolites, or the formulation excipients.

    • Off-Target Pharmacology: As mentioned in the FAQs, conduct safety pharmacology screening to identify any unintended biological activities.

    • Metabolite Toxicity: Investigate the metabolic profile of this compound to identify any potentially toxic metabolites.

    • Excipient Safety: Review the safety data for all excipients used in your formulation. Some solubilizing agents can cause gastrointestinal irritation or other adverse effects at high concentrations. Consider alternative, better-tolerated excipients.

Data Presentation

Table 1: Comparison of Formulation Strategies for Poorly Soluble Drugs

Formulation StrategyMechanism of ActionAdvantagesDisadvantages
pH Adjustment Increases solubility of ionizable drugs.[2]Simple and cost-effective.Risk of precipitation upon dilution in the GI tract.
Co-solvents Increases solubility by reducing the polarity of the solvent.[2]Can achieve high drug loading.Potential for in vivo toxicity of the co-solvent.
Lipid-Based Systems (e.g., SEDDS) Presents the drug in a solubilized form, enhances lymphatic uptake.[2][4]Can significantly improve bioavailability.More complex to develop and manufacture.
Particle Size Reduction (Micronization/Nanonization) Increases surface area, leading to faster dissolution.[4][5]Applicable to a wide range of compounds.Can be a costly process; potential for particle aggregation.
Solid Dispersions Disperses the drug in a hydrophilic carrier at a molecular level.[3]Can substantially increase dissolution rate and extent.Physical instability (recrystallization) can be a concern.
Cyclodextrin Complexation Forms inclusion complexes with the drug, increasing its apparent solubility.[2][3]Well-established and effective for many drugs.Can be limited by the size and geometry of the drug molecule.

Experimental Protocols

Protocol 1: Kinetic Aqueous Solubility Assay

  • Objective: To determine the kinetic solubility of this compound in a buffered solution.

  • Materials: this compound, Dimethyl sulfoxide (B87167) (DMSO), Phosphate-buffered saline (PBS) pH 7.4, 96-well plates, plate shaker, plate reader.

  • Method:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • In a 96-well plate, add 198 µL of PBS to each well.

    • Add 2 µL of the 10 mM stock solution to the first well and serially dilute across the plate.

    • Seal the plate and incubate at room temperature for 2 hours with shaking.

    • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm.

    • The highest concentration that does not show significant precipitation is considered the kinetic solubility.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

  • Objective: To determine the pharmacokinetic profile of this compound following oral administration.

  • Materials: this compound formulation, appropriate animal model (e.g., Sprague-Dawley rats), dosing syringes, blood collection tubes (with anticoagulant), centrifuge, analytical instruments (e.g., LC-MS/MS).

  • Method:

    • Fast animals overnight prior to dosing.

    • Administer the this compound formulation via oral gavage at the desired dose.

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Process blood samples to obtain plasma by centrifugation.

    • Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using appropriate software.

Visualizations

Guanoxyfen_Signaling_Pathway cluster_0 Cell Membrane Receptor Hypothetical Receptor Effector_Protein Effector Protein Receptor->Effector_Protein Activation Guanoxyfen_nitrate This compound Guanoxyfen_nitrate->Receptor Second_Messenger Second Messenger Effector_Protein->Second_Messenger Production Downstream_Kinase Downstream Kinase Second_Messenger->Downstream_Kinase Activation Cellular_Response Cellular Response Downstream_Kinase->Cellular_Response Phosphorylation

Caption: Hypothetical signaling pathway for this compound.

Bioavailability_Workflow cluster_Input Initial State cluster_Process Improvement Strategies cluster_Output Outcome Poor_Solubility Poorly Soluble This compound Formulation Formulation Optimization (e.g., SEDDS, Nanosuspension) Poor_Solubility->Formulation Salt_Screening Salt Form Selection Poor_Solubility->Salt_Screening Prodrug Prodrug Approach Poor_Solubility->Prodrug Improved_Bioavailability Enhanced In Vivo Efficacy Formulation->Improved_Bioavailability Salt_Screening->Improved_Bioavailability Prodrug->Improved_Bioavailability

Caption: Workflow for improving in vivo bioavailability.

Troubleshooting_Logic Start Low In Vivo Efficacy Check_PK Assess Pharmacokinetics Start->Check_PK Low_Exposure Low Plasma Exposure? Check_PK->Low_Exposure Improve_Formulation Optimize Formulation Low_Exposure->Improve_Formulation Yes Check_Metabolism Assess Metabolic Stability Low_Exposure->Check_Metabolism No High_Clearance Rapid Metabolism? Check_Metabolism->High_Clearance Modify_Structure Medicinal Chemistry Modification High_Clearance->Modify_Structure Yes Check_Target_Engagement Assess Target Engagement High_Clearance->Check_Target_Engagement No

Caption: Troubleshooting flowchart for low in vivo efficacy.

References

Guanoxyfen nitrate experimental variability and reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Organic Nitrates

Disclaimer: Information regarding the specific compound "Guanoxyfen nitrate" is not available in the public domain. This technical support center provides guidance on experimental variability and reproducibility for the general class of organic nitrates. The principles and troubleshooting steps outlined below are based on common challenges encountered in research and development involving organic nitrate (B79036) compounds.

This resource is intended for researchers, scientists, and drug development professionals. It aims to provide practical guidance to mitigate experimental variability and enhance the reproducibility of your results when working with organic nitrates.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of experimental variability when working with organic nitrates?

A1: The most common sources of variability in organic nitrate experiments include:

  • Reagent Stability and Storage: Organic nitrates can be sensitive to light, temperature, and hydrolysis. Improper storage can lead to degradation of the compound, affecting its concentration and activity.

  • Solvent Effects: The choice of solvent can influence the stability and delivery of the organic nitrate. Some solvents may also interfere with the biological assays.

  • Cell Culture Conditions: For in vitro experiments, variations in cell line passage number, cell density, and media composition can significantly impact cellular responses to organic nitrates.

  • Assay-Specific Variability: The choice of assay to measure the effects of organic nitrates (e.g., Griess assay for nitrite (B80452), cGMP immunoassays) has its own inherent variability.

  • Tolerance Development: A key characteristic of organic nitrates is the rapid development of tolerance (tachyphylaxis). The timing of sample collection and measurement is critical, as prolonged exposure can lead to diminished responses.[1]

Q2: How can I minimize the development of tolerance to organic nitrates in my in vitro experiments?

A2: To minimize tolerance development in vitro, consider the following:

  • Limit Exposure Time: Use the shortest possible incubation times that are sufficient to observe the desired effect.

  • Intermittent Dosing: If longer-term studies are necessary, consider an intermittent dosing schedule (e.g., a "nitrate-free" interval) to allow the cells to recover sensitivity.

  • Control for Tolerance: Include experimental arms that are specifically designed to assess the development of tolerance, such as continuous versus intermittent exposure groups.

Q3: What are the best practices for preparing and storing organic nitrate stock solutions?

A3: To ensure the consistency of your organic nitrate stock solutions:

  • Use High-Purity Compound: Start with a well-characterized organic nitrate of the highest possible purity.

  • Select an Appropriate Solvent: Ethanol or dimethyl sulfoxide (B87167) (DMSO) are commonly used. Ensure the final solvent concentration in your assay is low and does not affect the experimental outcome.

  • Protect from Light: Store stock solutions in amber vials or wrap vials in aluminum foil to prevent photodegradation.

  • Store at Low Temperatures: Aliquot stock solutions into single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.

  • Verify Concentration: Periodically check the concentration of your stock solution using a validated analytical method, such as HPLC.

Troubleshooting Guides

Issue 1: High Variability in Nitrite/Nitrate Measurements
Potential Cause Troubleshooting Step
Sample Collection and Handling Ensure consistent timing of sample collection. Immediately process or freeze samples at -80°C to prevent ex vivo changes in nitrite/nitrate levels.
Interference from Sample Matrix Biological samples (e.g., plasma, cell culture media) contain substances that can interfere with colorimetric assays like the Griess assay. Perform a standard addition experiment to check for matrix effects. Consider using a more specific method like chemiluminescence or HPLC-based detection.
Reagent Instability Prepare fresh Griess reagents daily and protect them from light. Ensure the vanadium(III) chloride (VCl3) used for nitrate reduction is active.
Incomplete Nitrate Reduction Optimize the reaction time and temperature for the nitrate reduction step. Ensure the reducing agent is not depleted.
Issue 2: Poor Reproducibility of Vasodilation/Relaxation Assays
Potential Cause Troubleshooting Step
Tissue Viability Ensure isolated blood vessels or other tissues are properly handled and maintained in oxygenated physiological salt solution. Perform a viability check with a known vasodilator (e.g., acetylcholine) at the beginning and end of each experiment.
Development of Tolerance Construct cumulative concentration-response curves in a timely manner to minimize the development of tolerance during the experiment. Include a time-control experiment to assess for any spontaneous changes in tissue responsiveness.
Endothelial Dysfunction The response to some organic nitrates can be endothelium-dependent. Assess the health of the endothelium by testing the response to an endothelium-dependent vasodilator.
Variability in Agonist Contraction Ensure a stable and reproducible pre-contraction of the tissue before adding the organic nitrate. The level of pre-contraction can influence the magnitude of the relaxation response.

Experimental Protocols

Protocol 1: Quantification of Nitrite and Nitrate in Cell Culture Supernatants using the Griess Assay

1. Principle: This colorimetric assay involves a two-step process. First, nitrate is reduced to nitrite using nitrate reductase. Second, nitrite reacts with a diazotizing reagent (sulfanilamide) and then with a coupling reagent (N-(1-naphthyl)ethylenediamine) to form a stable azo compound with a strong absorbance at 540 nm.

2. Materials:

  • Griess Reagent Kit (commercially available)

  • Nitrate Reductase

  • NADPH

  • Cell culture supernatants

  • Nitrite and Nitrate standards

3. Procedure:

  • Standard Curve Preparation: Prepare a series of nitrite and nitrate standards in the same medium as your samples.

  • Sample Preparation: Collect cell culture supernatants and centrifuge to remove any cellular debris.

  • Nitrate Reduction (for total NOx measurement):

    • To 50 µL of sample or standard, add 25 µL of nitrate reductase buffer.

    • Add 10 µL of NADPH solution.

    • Add 5 µL of nitrate reductase.

    • Incubate at room temperature for 1 hour.

  • Nitrite Measurement (Griess Reaction):

    • To 50 µL of sample or nitrate-reduced sample, add 50 µL of sulfanilamide (B372717) solution and incubate for 10 minutes in the dark.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine solution and incubate for another 10 minutes in the dark.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Determine the nitrite concentration from the standard curve. For total NOx, subtract the nitrite concentration from the total NOx concentration to get the nitrate concentration.

Protocol 2: Assessment of Vasodilation in Isolated Aortic Rings

1. Principle: The vasodilatory effect of an organic nitrate is measured by its ability to relax a pre-contracted isolated blood vessel ring in an organ bath setup.

2. Materials:

  • Isolated thoracic aorta from a suitable animal model (e.g., rat, mouse)

  • Krebs-Henseleit buffer

  • Phenylephrine or other vasoconstrictor

  • Organic nitrate test compound

  • Organ bath system with force transducer and data acquisition software

3. Procedure:

  • Tissue Preparation: Isolate the thoracic aorta and carefully clean it of adhering fat and connective tissue. Cut the aorta into 2-3 mm rings.

  • Mounting: Mount the aortic rings in the organ bath chambers filled with Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1-2 g, with buffer changes every 15 minutes.

  • Viability Check: Contract the rings with a high concentration of potassium chloride (KCl) to check for viability.

  • Pre-contraction: After washing out the KCl and allowing the rings to return to baseline, induce a submaximal contraction with a vasoconstrictor like phenylephrine.

  • Concentration-Response Curve: Once a stable plateau of contraction is reached, add the organic nitrate in a cumulative manner, increasing the concentration stepwise.

  • Data Analysis: Record the relaxation at each concentration and express it as a percentage of the pre-contraction. Plot the concentration-response curve and calculate the EC50 value.

Visualizations

Signaling_Pathway Organic Nitrate Organic Nitrate Enzymatic Bioactivation Enzymatic Bioactivation Organic Nitrate->Enzymatic Bioactivation Nitric Oxide (NO) Nitric Oxide (NO) Enzymatic Bioactivation->Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) Nitric Oxide (NO)->Soluble Guanylate Cyclase (sGC) activates cGMP cGMP Soluble Guanylate Cyclase (sGC)->cGMP converts GTP GTP GTP->Soluble Guanylate Cyclase (sGC) PKG PKG cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation

Caption: General signaling pathway of organic nitrates.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock Solution Stock Solution Treatment Treatment Stock Solution->Treatment Cell Culture Cell Culture Cell Culture->Treatment Tissue Isolation Tissue Isolation Tissue Isolation->Treatment Sample Collection Sample Collection Treatment->Sample Collection Bioassay Bioassay Sample Collection->Bioassay Data Analysis Data Analysis Bioassay->Data Analysis Results Results Data Analysis->Results

Caption: A typical experimental workflow for studying organic nitrates.

References

Technical Support Center: Common Pitfalls in Organic Nitrate Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My organic nitrate (B79036) compound shows variable potency in vasodilation assays. What could be the cause?

A1: Inconsistent potency can stem from several factors:

  • Compound Stability: Organic nitrates can be susceptible to degradation, especially if not stored correctly. Ensure storage in a cool, dark, and dry environment. Hydrolysis or photodecomposition can lead to a loss of the nitrate group, reducing activity.

  • Solvent Effects: The choice of solvent for your stock solutions and dilutions can impact stability and delivery to the biological system. Always use high-purity, anhydrous solvents when possible. It is crucial to perform solvent-only controls to rule out any vehicle effects on the assay.

  • Thiol Depletion in Assays: The bioactivation of many organic nitrates to release nitric oxide (NO) is a thiol-dependent process.[1] Repetitive additions of the compound to an in vitro assay system (like isolated blood vessels) can deplete intracellular sulfhydryl groups, leading to tachyphylaxis (rapidly diminishing response).[1] Consider pre-incubating tissues with a thiol-donating agent like N-acetylcysteine to see if this restores a consistent response.[1]

Q2: I am observing the formation of unknown impurities during the synthesis or storage of my organic nitrate. How can I identify and prevent this?

A2: Impurity formation is a common issue. Here are some troubleshooting steps:

  • Nitrosamine Formation: If your synthesis involves secondary or tertiary amines in the presence of a nitrating agent, there is a risk of forming N-nitroso compounds, which are often carcinogenic.[2] It is critical to use analytical techniques like LC-MS/MS to screen for these impurities. To minimize their formation, control the reaction pH and temperature, and consider using scavenger reagents.

  • Degradation Products: As mentioned, hydrolysis and photodecomposition are common degradation pathways. Characterize impurities using techniques like NMR, IR, and mass spectrometry to understand the degradation mechanism. Based on the findings, adjust storage conditions (e.g., use of amber vials, storage under inert gas).

  • Residual Reagents: Ensure your purification methods (e.g., chromatography, recrystallization) are effective at removing all starting materials and reagents from the synthesis.

Q3: What are the best practices for handling and storing organic nitrate compounds safely?

A3: Safety is paramount when working with organic nitrates, as some can be explosive, especially in concentrated forms.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.

  • Storage: Store in a well-ventilated area, away from heat, sparks, and open flames. Avoid friction and impact. For long-term storage, refrigeration in a properly sealed container is often recommended.

  • Handling: Handle with care. Avoid grinding or subjecting the compound to mechanical shock. For weighing and transfer, use non-sparking spatulas and tools.

Q4: My analytical characterization (e.g., HPLC, GC) is showing inconsistent peak areas or retention times. What could be the problem?

A4: Analytical variability can be due to:

  • On-column Degradation: Some organic nitrates can degrade on hot GC injection ports or on certain types of HPLC columns. Try using a lower injection temperature for GC or a different stationary phase for HPLC.

  • Adsorption: These compounds can sometimes adsorb to glass and plastic surfaces. Using silanized glassware and polypropylene (B1209903) tubes can help minimize this issue.

  • Mobile Phase Incompatibility: Ensure your compound is fully soluble and stable in the mobile phase. The pH of the mobile phase can also influence the stability of some organic nitrates.

General Properties of Common Organic Nitrates

CompoundMolecular FormulaMolecular Weight ( g/mol )Primary Clinical Use
NitroglycerinC₃H₅N₃O₉227.09Angina pectoris, heart failure[3][4]
Isosorbide DinitrateC₆H₈N₂O₈236.14Angina pectoris, heart failure
Isosorbide MononitrateC₆H₉NO₆191.14Angina pectoris
Pentaerythritol TetranitrateC₅H₈N₄O₁₂316.14Angina pectoris

Experimental Protocols

Protocol: Assessment of Vasodilatory Activity using Isolated Aortic Rings

This protocol provides a general method for evaluating the vasodilatory effect of a test organic nitrate on isolated rat aortic rings pre-contracted with phenylephrine (B352888).

Materials:

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit buffer (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

  • Phenylephrine (PE)

  • Test Organic Nitrate (dissolved in a suitable solvent, e.g., DMSO)

  • Organ bath system with isometric force transducers

  • Carbogen (B8564812) gas (95% O₂ / 5% CO₂)

Methodology:

  • Tissue Preparation:

    • Humanely euthanize the rat and excise the thoracic aorta.

    • Carefully clean the aorta of adhering fat and connective tissue in cold Krebs-Henseleit buffer.

    • Cut the aorta into rings of 2-3 mm in width.

  • Mounting:

    • Mount the aortic rings in the organ baths containing Krebs-Henseleit buffer at 37°C and continuously bubble with carbogen gas.

    • Connect the rings to isometric force transducers to record changes in tension.

  • Equilibration and Viability Check:

    • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.

    • Induce a contraction with 60 mM KCl to check for tissue viability. Wash out the KCl and allow the tension to return to baseline.

  • Contraction and Vasodilation:

    • Induce a stable submaximal contraction with phenylephrine (e.g., 1 µM).

    • Once the contraction has plateaued, add the test organic nitrate in a cumulative, concentration-dependent manner (e.g., from 1 nM to 10 µM).

    • Record the relaxation response at each concentration.

  • Data Analysis:

    • Express the relaxation response as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the concentration-response curve and calculate the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

Visualizations

Signaling Pathway of Organic Nitrates

OrganicNitratePathway cluster_cell Vascular Smooth Muscle Cell OrganicNitrate Organic Nitrate (e.g., Nitroglycerin) Bioactivation Bioactivation (Thiol-dependent enzymes) OrganicNitrate->Bioactivation NO Nitric Oxide (NO) Bioactivation->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG activates Relaxation Vasodilation (Muscle Relaxation) PKG->Relaxation leads to ImpurityTroubleshooting Start Unknown Peak Detected in Analysis (HPLC/GC-MS) CheckBlank Analyze Synthesis Blank (Reagents without starting material) Start->CheckBlank PeakPresentBlank Peak present in blank? CheckBlank->PeakPresentBlank ImpurityFromReagent Impurity originates from reagents or solvent. Purify reagents. PeakPresentBlank->ImpurityFromReagent Yes CheckDegradation Force Degradation Study (Heat, Light, Acid, Base) PeakPresentBlank->CheckDegradation No PeakMatchesDegradant Peak matches a degradation product? CheckDegradation->PeakMatchesDegradant DegradationProduct Impurity is a degradation product. Optimize storage and handling. PeakMatchesDegradant->DegradationProduct Yes SideReactionProduct Impurity is likely a synthesis side-product. Optimize reaction conditions. PeakMatchesDegradant->SideReactionProduct No

References

Guanoxyfen nitrate dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Guanoxyfen Nitrate (B79036)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Guanoxyfen nitrate. The following information is designed to address specific issues that may be encountered during dose-response curve optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an experimental small molecule modulator of the nitrate signaling pathway. It is hypothesized to act by influencing key transcription factors and protein kinases that are activated in response to nitrate, thereby affecting downstream gene expression related to growth and stress responses. The nitrate signaling pathway is crucial for plants to adapt to nitrogen availability.[1][2][3]

Q2: What is a dose-response curve and why is it important for my this compound experiments?

A2: A dose-response curve is a graphical representation of the relationship between the concentration (dose) of a drug or compound and the magnitude of the resulting biological effect (response).[4] This analysis is critical for determining key parameters such as the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration), which are essential for understanding the potency and efficacy of this compound.

Q3: What are the key parameters I should aim to determine from my this compound dose-response curve?

A3: The primary parameters to determine are:

  • EC50/IC50: The concentration of this compound that produces 50% of the maximum possible response.

  • Maximum Efficacy (Emax): The maximum response achievable with the compound.

  • Hill Slope: The steepness of the curve, which can provide insights into the binding cooperativity of the compound.

Troubleshooting Guide

Q4: I am not observing a clear sigmoidal curve in my dose-response experiment. What could be the issue?

A4: An incomplete or non-sigmoidal curve can arise from several factors:

  • Inadequate Dose Range: The concentrations of this compound tested may be too narrow to capture the full curve. Try extending the concentration range, both higher and lower.

  • Insufficient Data Points: Not enough concentrations were tested to properly define the curve. It is recommended to use a sufficient number of points, especially around the expected EC50/IC50.[4]

  • Compound Solubility Issues: At higher concentrations, this compound may be precipitating out of solution.

  • Biphasic Response: The compound may have a complex mechanism of action, leading to a response that is not a simple sigmoid.[4]

Q5: My results show high variability between replicates. How can I improve the precision of my experiment?

A5: High variability can obscure the true dose-response relationship. To improve precision:

  • Ensure Assay Quality: A well-performing assay is crucial for accurate results. Statistical tests like Z' can be used to evaluate assay performance.[5]

  • Minimize Pipetting Errors: Use calibrated pipettes and consistent technique.

  • Homogenous Cell Seeding: Ensure a uniform number of cells are seeded in each well.

  • Control for Edge Effects: In plate-based assays, edge effects can be a source of variability. Consider not using the outer wells for experimental data.

  • Independent Repeats: Conduct at least three independent experiments to evaluate the reproducibility of your findings.[5]

Q6: The estimated EC50/IC50 value for this compound seems to change between experiments. What could be the cause?

A6: Fluctuations in EC50/IC50 values can be due to:

  • Variations in Experimental Conditions: Factors such as temperature, pH, and incubation time can affect the outcome. Maintain consistent conditions across all experiments.

  • Cell Passage Number: The responsiveness of cells can change with increasing passage number. Use cells within a defined passage number range.

  • Reagent Stability: Ensure that this compound stock solutions and other critical reagents are stable and stored correctly.

Data Presentation

For effective comparison, quantitative data from dose-response experiments with this compound should be summarized in a structured table.

Table 1: Hypothetical Dose-Response Data for this compound on Target Gene Expression

This compound (nM)Log ConcentrationResponse (Fold Change) - Rep 1Response (Fold Change) - Rep 2Response (Fold Change) - Rep 3Mean ResponseStd. Deviation
0.1-101.051.101.081.080.03
1-91.251.301.221.260.04
10-82.502.652.552.570.08
100-74.804.954.884.880.08
1000-65.105.205.155.150.05
10000-55.155.255.185.200.05

Experimental Protocols

Protocol 1: General Method for this compound Dose-Response Curve Generation in Cell Culture

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). It is common to use a 3-fold or 10-fold dilution series.[5]

  • Dosing: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a predetermined time period appropriate for the biological response being measured.

  • Response Measurement: Measure the biological response using a suitable assay (e.g., qPCR for gene expression, luminescence-based reporter assay, or cell viability assay).

  • Data Analysis: Plot the response (Y-axis) against the log of the this compound concentration (X-axis). Fit the data using a non-linear regression model (e.g., four-parameter log-logistic model) to determine the EC50/IC50.[4]

Visualizations

Guanoxyfen_Nitrate_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitrate_ext Nitrate (NO3-) NRT1_1 NRT1.1 (Transceptor) Nitrate_ext->NRT1_1 Sensing Ca2_signal Ca2+ Signal NRT1_1->Ca2_signal Activation CPKs CPKs Ca2_signal->CPKs Activation NLPs NLPs (Transcription Factors) CPKs->NLPs Phosphorylation Gene_Expression Target Gene Expression NLPs->Gene_Expression Regulation Guanoxyfen This compound (Hypothesized Action) Guanoxyfen->NLPs

Caption: Hypothesized mechanism of this compound in the nitrate signaling pathway.

Dose_Response_Workflow start Start: Define Experimental Goal protocol Develop Assay Protocol start->protocol range_finding Perform Range-Finding Experiment (Broad Concentration Range) protocol->range_finding definitive_exp Conduct Definitive Experiment (Narrowed Concentration Range) range_finding->definitive_exp data_analysis Data Analysis: Non-linear Regression definitive_exp->data_analysis check_curve Is the Curve Sigmoidal? data_analysis->check_curve troubleshoot Troubleshoot Experiment: - Check Dose Range - Verify Reagents - Assess Assay Variability check_curve->troubleshoot No results Determine EC50/IC50, Emax check_curve->results Yes troubleshoot->range_finding

Caption: Experimental workflow for dose-response curve optimization.

References

Mitigating cytotoxicity of Guanoxyfen nitrate in cell lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Guanoxyfen nitrate (B79036). The information is designed to help mitigate potential cytotoxicity and address common issues encountered during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing higher-than-expected cytotoxicity with Guanoxyfen nitrate in our cell line. What are the potential causes?

A1: Higher-than-expected cytotoxicity can stem from several factors:

  • On-target effects: If your cell line expresses high levels of TMPRSS2, the primary target of this compound, prolonged or high-concentration exposure may lead to cell death due to the inhibition of essential physiological processes regulated by TMPRSS2.

  • Off-target effects: this compound belongs to the guanidinium (B1211019) class of compounds, which can have off-target effects on other cellular components, potentially leading to cytotoxicity.

  • Nitric Oxide (NO) Donor Properties: As a nitrate compound, this compound may act as an NO donor. Excessive NO can lead to nitrosative stress and induce apoptosis.

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to chemical compounds. The observed cytotoxicity may be specific to your chosen cell line.

  • Experimental Conditions: Factors such as cell density, serum concentration in the media, and duration of exposure can significantly influence the cytotoxic response.

Q2: Can the cytotoxicity of this compound be mitigated?

A2: Yes, several strategies can be employed to mitigate the cytotoxicity of this compound:

  • Dose-Response Optimization: Conduct a thorough dose-response experiment to identify the optimal concentration that provides the desired biological activity with minimal cytotoxicity.

  • Time-Course Analysis: Determine the shortest exposure time required to achieve the desired effect.

  • Use of Antioxidants: If cytotoxicity is suspected to be mediated by nitrosative stress, co-treatment with antioxidants such as N-acetylcysteine (NAC) may be beneficial.

  • Serum Concentration: Ensure that the serum concentration in your cell culture media is optimal, as serum proteins can bind to the compound and modulate its activity and toxicity.

  • Cell Line Selection: If possible, use a cell line with a known and relevant expression level of TMPRSS2 for your experiments.

Q3: How can I determine if the observed cytotoxicity is due to on-target (TMPRSS2 inhibition) or off-target effects?

A3: To distinguish between on-target and off-target effects, you can perform the following experiments:

  • Use of a Control Cell Line: Compare the cytotoxicity of this compound in a cell line that expresses TMPRSS2 with a cell line that has low or no expression. Higher cytotoxicity in the TMPRSS2-expressing cell line would suggest an on-target effect.

  • Rescue Experiments: If possible, transfect the TMPRSS2-negative cell line with a plasmid expressing TMPRSS2 and observe if the sensitivity to this compound increases.

  • Molecular Knockdown: Use siRNA to knock down TMPRSS2 expression in a sensitive cell line and assess if this reduces the cytotoxicity of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in cytotoxicity results between experiments. Inconsistent cell density at the time of treatment.Standardize cell seeding protocols and ensure consistent cell confluence before adding this compound.
Variability in compound preparation.Prepare fresh stock solutions of this compound for each experiment and use a precise dilution method.
Unexpected changes in cell morphology (e.g., rounding, detachment). Apoptosis or necrosis is being induced.Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis (e.g., LDH release).
Off-target effects on the cytoskeleton.Use microscopy to observe cytoskeletal structures after treatment.
Discrepancy between expected and observed IC50 values. Differences in experimental protocols compared to published data (if any).Carefully review and align your protocol with established methods. Pay close attention to incubation times, cell types, and assay methods.
Cell line has developed resistance.If using a continuous culture, periodically re-start with a fresh vial of cells from a frozen stock.

Quantitative Data Summary

The following tables provide hypothetical IC50 values for this compound in different cell lines to illustrate the concept of differential sensitivity.

Table 1: this compound IC50 Values in Various Cell Lines

Cell LineTissue of OriginTMPRSS2 ExpressionIC50 (µM) after 48h
Calu-3LungHigh25
Caco-2ColonHigh35
A549LungLow150
HEK293KidneyNegligible>200

Table 2: Effect of N-acetylcysteine (NAC) on this compound Cytotoxicity in Calu-3 Cells

This compound (µM)% Cell Viability (without NAC)% Cell Viability (with 1mM NAC)
108595
255075
502045
100520

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Protocol 2: Western Blot for Apoptosis Markers
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against apoptosis markers (e.g., cleaved caspase-3, PARP).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Visualizations

GN This compound TMPRSS2 TMPRSS2 GN->TMPRSS2 Inhibits Vasoconstriction Vasoconstriction GN->Vasoconstriction Inhibits Guanidinium_Off_Target Guanidinium Group Off-Target Effects GN->Guanidinium_Off_Target NO_Donation Nitrate Group (Potential NO Donor) GN->NO_Donation Cytotoxicity Cytotoxicity TMPRSS2->Cytotoxicity On-target Cytotoxicity Sympathetic_Stimulation Sympathetic Nerve Stimulation Sympathetic_Stimulation->Vasoconstriction Guanidinium_Off_Target->Cytotoxicity Nitrosative_Stress Nitrosative Stress NO_Donation->Nitrosative_Stress Apoptosis Apoptosis Nitrosative_Stress->Apoptosis Apoptosis->Cytotoxicity

Caption: Proposed signaling pathways of this compound.

Start Start: High Cytotoxicity Observed Check_Concentration Is the concentration within the expected effective range? Start->Check_Concentration Optimize_Dose Optimize Dose: Perform dose-response and time-course analysis Check_Concentration->Optimize_Dose No Check_Cell_Line Is the cell line known to be sensitive? Check_Concentration->Check_Cell_Line Yes On_Target_Investigation Investigate On-Target Effects: Use TMPRSS2-low/negative control cell line Check_Cell_Line->On_Target_Investigation Yes Off_Target_Investigation Investigate Off-Target Effects: Co-treat with antioxidants (e.g., NAC) Check_Cell_Line->Off_Target_Investigation No/Unknown End_On_Target Conclusion: Cytotoxicity is likely on-target On_Target_Investigation->End_On_Target End_Off_Target Conclusion: Cytotoxicity is likely off-target Off_Target_Investigation->End_Off_Target

Caption: Troubleshooting decision tree for high cytotoxicity.

Cell_Culture 1. Cell Culture (e.g., Calu-3) Treatment 2. Treatment with This compound (Dose-Response) Cell_Culture->Treatment Cytotoxicity_Assay 3. Cytotoxicity Assay (e.g., MTT, LDH) Treatment->Cytotoxicity_Assay Data_Analysis 4. Data Analysis (Calculate IC50) Cytotoxicity_Assay->Data_Analysis Mitigation_Strategy 5. Mitigation Strategy (e.g., Co-treatment with NAC) Data_Analysis->Mitigation_Strategy Re_Evaluation 6. Re-evaluate Cytotoxicity Mitigation_Strategy->Re_Evaluation

Validation & Comparative

A Comparative Analysis of Nafamostat and Other Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

An initial search for "Guanoxyfen nitrate" did not yield any results for a compound with this name in scientific literature or drug databases. It is presumed that this may be a typographical error or a reference to a non-standardized compound name. Therefore, this guide will provide a comprehensive evaluation of Nafamostat and compare its efficacy with established alternatives in its primary therapeutic areas: the management of pancreatitis and as an anticoagulant during extracorporeal circulation.

This guide is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of Nafamostat's performance against other therapeutic options, supported by experimental data.

Nafamostat: A Broad-Spectrum Serine Protease Inhibitor

Nafamostat mesylate is a synthetic serine protease inhibitor with a short half-life, functioning as a short-acting anticoagulant. It is also utilized in the treatment of pancreatitis.[1] Its mechanism of action involves trapping the target protein in the acyl-enzyme intermediate form, leading to the inhibition of a wide range of Lys/Arg specific serine proteinases.[1] Nafamostat is known to inhibit various enzyme systems, including the coagulation and fibrinolytic systems (thrombin, Xa, and XIIa), the kallikrein-kinin system, the complement system, and pancreatic proteases.[2][3]

The primary applications of Nafamostat are in the prevention of blood clot formation during procedures like hemodialysis and in the treatment of acute pancreatitis.[1][4] It has also been investigated for its potential antiviral and anti-cancer properties.[1]

Mechanism of Action of Nafamostat

Nafamostat's therapeutic effects are derived from its broad inhibition of serine proteases. In pancreatitis, the premature activation of trypsinogen (B12293085) to trypsin within the pancreas is a key trigger. Nafamostat blocks this activation, thereby interrupting the subsequent inflammatory cascade. It also exhibits anti-inflammatory effects by inhibiting the production of inflammatory mediators.[3] As an anticoagulant, it inhibits multiple factors in the coagulation cascade, including thrombin and Factor Xa, preventing the formation of fibrin (B1330869) clots.[4]

Nafamostat_Mechanism cluster_coagulation Coagulation Cascade Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Factor Xa Fibrin Clot Fibrin Clot Thrombin->Fibrin Clot activates Fibrinogen Fibrinogen Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Premature Activation Inflammation Inflammation Trypsin->Inflammation Nafamostat Nafamostat Nafamostat->Thrombin inhibits Nafamostat->Trypsin inhibits Factor Xa Factor Xa Nafamostat->Factor Xa inhibits

Mechanism of Action of Nafamostat.

Efficacy of Nafamostat in the Prevention of Post-ERCP Pancreatitis (PEP)

Endoscopic retrograde cholangiopancreatography (ERCP) is a common procedure that carries a risk of inducing pancreatitis. Protease inhibitors like Nafamostat and Gabexate have been used to mitigate this risk.

Nafamostat vs. Gabexate for PEP Prevention

A retrospective study compared the efficacy of Nafamostat and Gabexate in preventing post-ERCP pancreatitis. While in vitro experiments suggest Nafamostat is 10-100 times more potent than Gabexate, this study found no significant difference in the incidence of pancreatitis between the two groups. However, the mean serum amylase level at 6 hours post-ERCP was significantly lower in the Nafamostat-treated group.

Outcome MeasureNafamostat Group (n=208)Gabexate Group (n=292)p-value
Incidence of Acute Pancreatitis 9.1%8.6%Not Significant
Incidence of Hyperamylasemia 40.9%39.4%Not Significant
Mean Serum Amylase at 6h post-ERCP Significantly Lower-0.020

Data from a retrospective analysis of patients undergoing ERCP.

Experimental Protocol: Prophylactic Administration for PEP

Objective: To compare the efficacy of Nafamostat versus Gabexate in preventing post-ERCP pancreatitis.

Methodology:

  • Patient Selection: Patients scheduled for ERCP were enrolled. Exclusion criteria included a history of pancreatitis, allergies to the study drugs, and severe renal or hepatic dysfunction.

  • Randomization: Patients were retrospectively assigned to either the Nafamostat group or the Gabexate group.

  • Drug Administration:

    • Nafamostat Group: Received an intravenous infusion of Nafamostat prior to the ERCP procedure.

    • Gabexate Group: Received an intravenous infusion of Gabexate prior to the ERCP procedure.

  • Outcome Assessment:

    • Serum amylase and lipase (B570770) levels were measured at baseline, 6, 18, and 36 hours post-ERCP.

    • The incidence of acute pancreatitis was diagnosed based on clinical symptoms (abdominal pain) and elevated pancreatic enzyme levels.

    • The severity of pancreatitis was graded according to established clinical scoring systems.

  • Statistical Analysis: The incidence of pancreatitis and hyperamylasemia, as well as changes in serum amylase levels, were compared between the two groups using appropriate statistical tests.

ERCP_Protocol Patient_Enrollment Patient Enrollment for ERCP Randomization Retrospective Group Assignment Patient_Enrollment->Randomization Nafamostat_Group Nafamostat Infusion Pre-ERCP Randomization->Nafamostat_Group Group A Gabexate_Group Gabexate Infusion Pre-ERCP Randomization->Gabexate_Group Group B ERCP_Procedure ERCP Procedure Nafamostat_Group->ERCP_Procedure Gabexate_Group->ERCP_Procedure Outcome_Assessment Outcome Assessment (Serum Amylase, Clinical Symptoms) ERCP_Procedure->Outcome_Assessment Data_Analysis Statistical Data Analysis Outcome_Assessment->Data_Analysis

Workflow for PEP Prevention Study.

Efficacy of Nafamostat as an Anticoagulant in Hemodialysis

Nafamostat is used as a regional anticoagulant during continuous renal replacement therapy (CRRT), particularly for patients with a high risk of bleeding. Its short half-life of about 8 minutes makes it a suitable alternative to traditional anticoagulants like heparin.

Nafamostat vs. Unfractionated Heparin (UFH) for CRRT

A retrospective observational study compared the use of Nafamostat with Unfractionated Heparin (UFH) as an anticoagulant during CRRT. The study found that the use of Nafamostat was associated with a decreased incidence of bleeding complications compared to UFH.

Outcome MeasureNafamostat GroupUFH Groupp-value
Bleeding Complications (Propensity Score-Matched) 3.3%27%0.04
Median Filter Life 25.5 hours30.5 hours0.16

Data from a retrospective observational study on CRRT patients.

Experimental Protocol: Anticoagulation during CRRT

Objective: To assess the risk of bleeding complications and filter life associated with Nafamostat versus UFH during CRRT.

Methodology:

  • Patient Cohort: Adult patients requiring CRRT in an intensive care unit were included in this retrospective study.

  • Group Allocation: Patients were divided into two groups based on the anticoagulant received: Nafamostat or UFH.

  • Data Collection:

    • Patient demographics, baseline clinical characteristics, and laboratory data were collected.

    • The primary outcome was the incidence of bleeding complications during CRRT.

    • The secondary outcome was the filter lifespan for the first CRRT filter.

  • Statistical Analysis:

    • A propensity score matching analysis was performed to balance baseline characteristics between the two groups.

    • The risk of bleeding complications and differences in filter life were compared between the matched cohorts.

    • Multivariate logistic regression was used to identify independent predictors of bleeding complications.

Conclusion

Nafamostat is a potent serine protease inhibitor with significant utility in preventing pancreatitis post-ERCP and as a regional anticoagulant during hemodialysis. While it did not show superiority to Gabexate in preventing the overall incidence of post-ERCP pancreatitis, it did lead to a more rapid reduction in serum amylase levels. In the context of anticoagulation for CRRT, Nafamostat demonstrated a significantly lower risk of bleeding complications compared to unfractionated heparin, making it a valuable option for patients at high risk of bleeding. The lack of information on "this compound" prevents a direct comparison, but the available data on Nafamostat and its established alternatives provide a strong basis for its clinical application in specific patient populations. Further large-scale, randomized controlled trials are warranted to solidify these findings and to explore the full therapeutic potential of Nafamostat.

References

Validating TMPRSS2 Inhibition: A Comparative Guide for Novel Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for validating the inhibitory effect of a novel compound, such as Guanoxyfen nitrate (B79036), on the Transmembrane Serine Protease 2 (TMPRSS2). As direct evidence for Guanoxyfen nitrate's activity against TMPRSS2 is not currently established in published literature, this document outlines the necessary experimental protocols and comparative data using well-characterized inhibitors to serve as benchmarks.

The serine protease TMPRSS2 is a critical host factor for the entry of various respiratory viruses, including SARS-CoV-2, making it a prime target for antiviral drug development.[1] A compound's ability to inhibit TMPRSS2 must be rigorously validated through standardized in vitro assays. This guide details the methodology for such validation and presents a comparison with known TMPRSS2 inhibitors.

Comparative Inhibitory Potency

The efficacy of a potential inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. A lower IC50 value indicates a higher potency. The following table summarizes the IC50 values for several known TMPRSS2 inhibitors, providing a benchmark for evaluating novel compounds.

CompoundTMPRSS2 IC50 (nM)Notes
Nafamostat 0.27[1]A potent, broad-spectrum serine protease inhibitor.
N-0385 1.9[2]A highly potent and selective peptidomimetic inhibitor.
Avoralstat (B605706) 2.73 ± 0.19[3]A potent inhibitor identified through structural phylogenetic analysis.
Camostat 6.2[1]A clinically used serine protease inhibitor; its active metabolite is FOY-251.
FOY-251 33.3[1]The active metabolite of Camostat.
Gabexate 130[1]A serine protease inhibitor with moderate potency against TMPRSS2.
Otamixaban 620[4]An experimental anticoagulant that also shows inhibitory activity against TMPRSS2.
This compound To be determined The inhibitory effect of this compound on TMPRSS2 has not been reported and requires experimental validation.

Experimental Protocol: In Vitro TMPRSS2 Inhibition Assay

To determine the IC50 value of a test compound like this compound, a fluorogenic biochemical assay is commonly employed. This assay measures the enzymatic activity of recombinant TMPRSS2 by detecting the cleavage of a synthetic substrate that releases a fluorescent signal.

Materials and Reagents:
  • Recombinant Human TMPRSS2 (extracellular domain)

  • Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20

  • Test compound (e.g., this compound) dissolved in DMSO

  • Positive control inhibitors (e.g., Nafamostat, Camostat)

  • DMSO (vehicle control)

  • 384-well or 1536-well black assay plates

  • Fluorescence plate reader (Excitation: ~340-380 nm, Emission: ~440-460 nm)

Procedure:
  • Compound Preparation : Prepare a serial dilution of the test compound and positive controls in DMSO.

  • Assay Plate Preparation : Using an acoustic liquid handler, dispense a small volume (e.g., 20-60 nL) of the diluted compounds, controls, and DMSO vehicle into the wells of the assay plate.[5][6]

  • Substrate Addition : Add the fluorogenic substrate, also dissolved in DMSO, to all wells.[5][6]

  • Enzyme Reaction Initiation : Add the recombinant TMPRSS2 enzyme, diluted in assay buffer, to all wells to start the reaction.[5][6] The final enzyme concentration should be optimized to achieve a linear reaction rate (e.g., 1 µM).[1][5]

  • Incubation : Incubate the plate at room temperature for a defined period (e.g., 60 minutes), protected from light.[5][7]

  • Fluorescence Measurement : Measure the fluorescence intensity of each well using a plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis :

    • Subtract the background fluorescence from wells containing only buffer and substrate.

    • Normalize the data by setting the fluorescence of the DMSO vehicle control as 100% activity and a high-concentration positive control as 0% activity.

    • Plot the normalized percent inhibition against the logarithm of the compound concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological process and the experimental design, the following diagrams are provided.

Viral Entry Signaling Pathway via TMPRSS2 cluster_virus SARS-CoV-2 cluster_host Host Cell Spike Spike Protein ACE2 ACE2 Receptor Spike->ACE2 1. Binding Fusion Viral Entry Spike->Fusion 4. Membrane Fusion & Viral Entry TMPRSS2 TMPRSS2 Protease ACE2->TMPRSS2 2. Conformational Change TMPRSS2->Spike 3. Cleavage (Priming) Inhibitor This compound (Test Compound) Inhibitor->TMPRSS2 Inhibition

Caption: Role of TMPRSS2 in viral entry and the point of inhibition.

Experimental Workflow for TMPRSS2 Inhibition Assay A 1. Prepare Serial Dilutions of Test Compound & Controls B 2. Dispense Compounds into Assay Plate A->B C 3. Add Fluorogenic Substrate B->C D 4. Add Recombinant TMPRSS2 Enzyme C->D E 5. Incubate at Room Temperature D->E F 6. Measure Fluorescence E->F G 7. Analyze Data & Calculate IC50 F->G

Caption: Step-by-step workflow for the in vitro TMPRSS2 inhibition assay.

References

Guanoxyfen Nitrate: A Comparative Analysis of a Novel Guanidine Compound in Cardiovascular and Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of guanidine-based compounds and organic nitrates, providing a framework for assessing the potential of novel entities like guanoxyfen (B84175) nitrate (B79036).

Introduction: The therapeutic landscape is in constant evolution, with researchers continually exploring novel chemical entities that offer improved efficacy and safety profiles over existing treatments. Guanidine (B92328) compounds have a long-standing history in medicine, with applications ranging from diabetes to hypertension.[1][2] Similarly, organic nitrates are well-established vasodilators used in the management of cardiovascular diseases.[3][4][5] This guide explores the potential of a hypothetical novel compound, guanoxyfen nitrate, by providing a comparative framework against these two established classes of drugs. While specific data on "this compound" is not available in the current scientific literature, this analysis will proceed by dissecting the known properties of its constituent chemical classes: guanidines and organic nitrates.

Comparative Analysis of Guanidine Compounds and Organic Nitrates

The following tables provide a comparative summary of the general characteristics of guanidine compounds and organic nitrates, offering a baseline for evaluating a potential hybrid compound like this compound.

Table 1: General Properties and Therapeutic Applications

FeatureGuanidine CompoundsOrganic Nitrates
Primary Mechanism of Action Varies by compound; includes α2-adrenergic agonism, inhibition of voltage-gated sodium channels, and effects on nitric oxide synthase.[6][7]Release of nitric oxide (NO), leading to vasodilation via activation of soluble guanylate cyclase and increased cGMP.[3][8][9]
Primary Therapeutic Areas Hypertension, type 2 diabetes, neurological disorders, infectious diseases.[1][6][10]Angina pectoris, acute myocardial infarction, heart failure.[4][5][11]
Examples of Approved Drugs Guanfacine (B1203898), Metformin, Guanethidine.[1][2]Nitroglycerin, Isosorbide mononitrate, Isosorbide dinitrate.[4]
Route of Administration Oral, transdermal.Sublingual, oral, transdermal, intravenous.[5]

Table 2: Pharmacokinetic and Pharmacodynamic Profile

ParameterGuanidine CompoundsOrganic Nitrates
Onset of Action Varies widely depending on the specific drug and route of administration.Rapid (sublingual) to slow (transdermal).[5]
Duration of Action Generally longer-acting, suitable for chronic conditions.Short-acting (nitroglycerin) to longer-acting formulations available.
Metabolism Primarily hepatic.Extensive first-pass metabolism in the liver for oral formulations.[5]
Key Pharmacodynamic Effect Reduction in blood pressure, blood glucose, or neuronal excitability.Vasodilation, reduction of myocardial oxygen demand.[3]

Signaling Pathways and Experimental Workflows

To understand the distinct mechanisms of action, the following diagrams illustrate the signaling pathways for a representative guanidine compound (an α2-adrenergic agonist) and organic nitrates.

Guanidine_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Smooth Muscle Guanidine Guanidine Compound (e.g., Guanfacine) Alpha2_R α2-Adrenergic Receptor Guanidine->Alpha2_R binds AC Adenylyl Cyclase ↓ cAMP Alpha2_R->AC inhibits cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates NE_Vesicle Norepinephrine Vesicle PKA->NE_Vesicle NE_Release Norepinephrine Release ↓ NE Release NE_Vesicle->NE_Release exocytosis NE_Receptor Adrenergic Receptor NE_Release->NE_Receptor binds Response Physiological Response (e.g., ↓ Blood Pressure) NE_Receptor->Response

Caption: Signaling pathway of an α2-adrenergic agonist guanidine compound.

Organic_Nitrate_Signaling cluster_cell Vascular Smooth Muscle Cell Organic_Nitrate Organic Nitrate Enzyme Mitochondrial ALDH2 Organic_Nitrate->Enzyme metabolized by NO Nitric Oxide (NO) Enzyme->NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC activates cGMP cGMP sGC->cGMP converts GTP to GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG activates Ca_Channels Ca²⁺ Channels ↓ Intracellular Ca²⁺ PKG->Ca_Channels inhibits Myosin_LC Myosin Light Chain PKG->Myosin_LC dephosphorylates Relaxation Vasodilation Ca_Channels->Relaxation Myosin_LC->Relaxation

Caption: Mechanism of action of organic nitrates leading to vasodilation.

Experimental Protocols for Comparative Efficacy and Safety

To rigorously evaluate a novel compound like this compound, a series of preclinical and clinical experiments would be necessary. The following outlines hypothetical experimental protocols.

1. In Vitro Assessment of Vasodilatory Properties

  • Objective: To compare the vasodilatory potency and efficacy of this compound with a standard organic nitrate (e.g., nitroglycerin) and a standard guanidine-based antihypertensive (e.g., guanfacine).

  • Methodology:

    • Isolate aortic rings from a suitable animal model (e.g., Sprague-Dawley rats).

    • Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

    • Induce contraction of the aortic rings with a vasoconstrictor (e.g., phenylephrine).

    • Once a stable contraction is achieved, add cumulative concentrations of this compound, nitroglycerin, or guanfacine to the organ bath.

    • Record the relaxation response at each concentration and construct concentration-response curves.

    • Calculate the EC50 (half-maximal effective concentration) and Emax (maximum effect) for each compound.

Experimental_Workflow_In_Vitro Start Isolate Aortic Rings Mount Mount in Organ Bath Start->Mount Contract Induce Contraction (Phenylephrine) Mount->Contract Add_Compound Add Cumulative Concentrations of Test Compounds Contract->Add_Compound Record Record Relaxation Add_Compound->Record for each concentration Analyze Construct Concentration-Response Curves Record->Analyze End Calculate EC50 & Emax Analyze->End

Caption: Workflow for in vitro assessment of vasodilatory properties.

2. In Vivo Hemodynamic Studies in an Animal Model of Hypertension

  • Objective: To evaluate the effects of this compound on blood pressure and heart rate in a hypertensive animal model (e.g., spontaneously hypertensive rats, SHR).

  • Methodology:

    • Implant telemetry transmitters in SHR to allow for continuous monitoring of blood pressure and heart rate.

    • After a recovery period, record baseline hemodynamic parameters.

    • Administer a single dose of this compound, a vehicle control, a standard organic nitrate, or a standard guanidine compound via an appropriate route (e.g., oral gavage).

    • Continuously monitor blood pressure and heart rate for a defined period (e.g., 24 hours).

    • Analyze the data to determine the magnitude and duration of the hemodynamic effects.

3. Assessment of Nitric Oxide Production

  • Objective: To determine if this compound acts as a nitric oxide donor.

  • Methodology:

    • Use a nitric oxide-sensitive fluorescent dye (e.g., DAF-FM diacetate) in cultured endothelial cells.

    • Treat the cells with this compound, a known NO donor (e.g., sodium nitroprusside) as a positive control, and a vehicle control.

    • Measure the fluorescence intensity over time using a fluorescence microscope or plate reader.

    • An increase in fluorescence indicates the production of nitric oxide.

Conclusion

While "this compound" remains a hypothetical entity, the principles of medicinal chemistry suggest that a molecule combining a guanidine moiety with a nitrate group could possess a unique pharmacological profile. Such a compound might exhibit dual mechanisms of action, potentially offering synergistic effects in the treatment of complex cardiovascular or neurological conditions. However, it could also present a novel set of challenges, including unpredictable pharmacokinetics and a unique side-effect profile. The comparative data and experimental protocols provided in this guide offer a robust framework for the preclinical and clinical evaluation of any such novel guanidine-based therapeutic, paving the way for a data-driven assessment of its potential benefits and risks.

References

A Comparative Guide to the Synthetic Utility of (2-Methyl-5-nitrophenyl)guanidine Nitrate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This guide provides a comparative analysis of "(2-Methyl-5-nitrophenyl)guanidine nitrate (B79036)," a key intermediate in the synthesis of the widely used anti-cancer drug, imatinib (B729). The initial subject of this report, "Guanoxyfen nitrate," could not be definitively identified in the scientific literature. Consequently, this analysis focuses on the well-documented compound, (2-Methyl-5-nitrophenyl)guanidine nitrate, as a representative of guanidine (B92328) nitrate derivatives in a pharmaceutical context. Imatinib, a tyrosine kinase inhibitor, is a crucial medication for various cancers, and its efficient synthesis is of significant interest to drug development professionals. This guide compares the traditional synthetic route for imatinib, which utilizes (2-Methyl-5-nitrophenyl)guanidine nitrate, with alternative synthetic strategies, providing experimental data and detailed protocols for researchers and scientists.

The primary role of (2-Methyl-5-nitrophenyl)guanidine nitrate is to serve as a precursor for forming the pyrimidine (B1678525) ring, a core structural component of imatinib.[1][2][3] The efficiency, yield, and impurity profile of this reaction step are critical to the overall success of the imatinib synthesis. This guide will objectively compare this established method with modern alternatives, such as palladium-catalyzed cross-coupling reactions, to provide a comprehensive overview for process chemists and drug development professionals.

Comparison of Imatinib Synthetic Routes

The synthesis of imatinib can be broadly categorized into several key routes. The traditional method relies on the construction of the pyrimidine ring using (2-Methyl-5-nitrophenyl)guanidine nitrate. An increasingly common alternative involves the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form a key C-N bond.[4][5][6] Below is a comparative summary of these two approaches.

FeatureTraditional Route (Guanidine Nitrate)Alternative Route (Buchwald-Hartwig Coupling)
Key Intermediate (2-Methyl-5-nitrophenyl)guanidine nitrateN-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine
Overall Yield ~50%[7]40.0%–58.1%[4]
Reported Purity >99% (HPLC)[7][8]99.9% (HPLC)[5]
Key Reagents Cyanamide (B42294), Nitric Acid, 3-dimethylamino-1-(3-pyridyl)-2-propen-1-onePalladium catalyst (e.g., Pd2(dba)3), Phosphine (B1218219) ligand (e.g., rac-BINAP), Aryl halide, Amine
Advantages Well-established, avoids expensive palladium catalysts.[5]High efficiency and selectivity, broader substrate scope, milder reaction conditions in some cases.[6]
Disadvantages Use of potentially hazardous reagents like cyanamide, sometimes lengthy reaction times.[3]High cost and potential toxicity of palladium catalysts and ligands, requires careful optimization of reaction conditions.[5]

Experimental Protocols

Synthesis of Imatinib via the (2-Methyl-5-nitrophenyl)guanidine Nitrate Route

This protocol is a synthesized representation of the traditional multi-step synthesis of imatinib.

Step A: Synthesis of (2-Methyl-5-nitrophenyl)guanidine nitrate

  • A mixture of 2-methyl-5-nitroaniline (B49896) (250 g) and a 50% aqueous solution of cyanamide (151.68 g) in 2-propanol (1750 ml) is heated to 80-85°C with stirring for 2 hours.[9]

  • A solution of p-toluenesulfonic acid (347 g) in 2-propanol (500 ml) is added, and the mixture is maintained at 80-85°C for 12 hours.[9]

  • The reaction mass is cooled to 0-10°C, and the resulting solid is filtered to yield 2-methyl-5-nitrophenyl guanidine nitrate.[9] A similar procedure reports a yield of 87.07%.[1]

Step B: Synthesis of N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidineamine

  • To a solution of 3-dimethylamino-1-(3-pyridyl)-2-propen-1-one (52.8 g) in ethanol (B145695) (300 ml), add (2-Methyl-5-nitrophenyl)guanidine nitrate (77.16 g) and KOH (19.44 g).[1]

  • The mixture is refluxed for 18 hours.[1]

  • After cooling to room temperature, the mixture is filtered. The filter cake is washed with isopropanol (B130326) and then with water until the filtrate is neutral and colorless.[1]

  • The resulting yellow-white solid is dried. The reported yield is 86.87%.[1]

Step C: Synthesis of N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine

  • N-(2-methyl-5-nitrophenyl)-4-pyridin-3-yl-pyrimidin-2-ylamine (3.69 g, 12 mmol) is added in portions to a vigorously stirred suspension of stannous chloride dihydrate (11.29 g, 50 mmol) in hydrochloric acid (30 ml) at 0°C.[10]

  • The suspension is stirred for 6 hours.[10]

  • The mixture is poured onto crushed ice, made alkaline with solid sodium hydroxide, and extracted three times with ethyl acetate (B1210297) (100 ml).[10]

  • The combined organic layers are dried and concentrated to yield the product. An alternative reduction using hydrazine (B178648) hydrate (B1144303) and a catalyst reports a yield of 84% with an HPLC purity of 99.5%.[9]

Step D: Synthesis of Imatinib

  • The product from Step C, N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine, is condensed with 4-(4-methyl-piperazinomethyl)benzoyl chloride in a suitable solvent like pyridine (B92270) or isopropyl alcohol in the presence of a base.[7][9]

  • The crude imatinib base is then isolated and can be further purified by crystallization.

Alternative Synthesis of Imatinib via Buchwald-Hartwig Amination

This protocol outlines a general approach for the final key C-N bond formation step in an alternative synthesis of imatinib.

  • A reaction vessel is charged with N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine, 4-(4-methylpiperazine-1-methyl)benzamide, a palladium catalyst (e.g., Pd2(dba)3), a suitable phosphine ligand (e.g., rac-BINAP), and a base (e.g., NaOtBu).[5][11]

  • The vessel is flushed with an inert gas (e.g., argon or nitrogen).

  • An anhydrous, deoxygenated solvent (e.g., xylenes (B1142099) or toluene) is added.[11]

  • The reaction mixture is heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is cooled to room temperature and subjected to an aqueous workup.

  • The crude product is purified by column chromatography or recrystallization to yield pure imatinib.

Analytical Protocol: RP-HPLC for Purity Analysis of Imatinib

This protocol is representative of a standard method for determining the purity of imatinib.

  • Chromatographic System: A liquid chromatograph equipped with a UV detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[12]

  • Mobile Phase: A mixture of 0.1% v/v o-Phosphoric acid in water and Acetonitrile (70:30 v/v).[12]

  • Flow Rate: 1.0 ml/min.[12]

  • Detection Wavelength: 266 nm.[12]

  • Procedure:

    • Prepare a standard solution of imatinib mesylate in the mobile phase at a known concentration (e.g., 10-30 µg/ml).[12]

    • Prepare the sample solution by dissolving the synthesized imatinib in the mobile phase to a similar concentration.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the chromatograms and compare the peak areas to determine the purity of the sample relative to the standard. The retention time for imatinib is approximately 3.25 minutes under these conditions.[12]

Analytical Protocol: LC-MS/MS for Genotoxic Impurity Analysis

This protocol is for the sensitive detection of potential genotoxic impurities in imatinib.

  • Chromatographic System: A UPLC or HPLC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[13][14]

  • Column: Inertsil C18 (150 mm x 4.6 mm, 5 µm).[13]

  • Mobile Phase A: 0.1% formic acid in water.[13]

  • Mobile Phase B: Acetonitrile.[13]

  • Flow Rate: 1.0 ml/min.[13]

  • Ionization Mode: Positive ion electrospray ionization (ESI+).[13]

  • Detection: Multiple Reaction Monitoring (MRM) mode. For a potential impurity like N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine, the transition m/z 278.2 -> fragment ion would be monitored.[13]

  • Procedure:

    • Develop a gradient elution program to separate the impurities from the main imatinib peak.

    • Prepare calibration standards of the potential impurities at trace levels (e.g., ng/mL).[13]

    • Prepare a solution of the imatinib sample at a higher concentration (e.g., 0.1 mg/mL).[15]

    • Analyze the samples using the LC-MS/MS system in MRM mode to quantify the levels of specific genotoxic impurities.

Visualizing the Synthetic Pathways

The following diagrams illustrate the traditional and an alternative synthetic pathway for imatinib.

G cluster_0 Traditional Imatinib Synthesis A 2-Methyl-5-nitroaniline B (2-Methyl-5-nitrophenyl)guanidine nitrate A->B Cyanamide, Nitric Acid C N-(2-methyl-5-nitrophenyl)-4-(3-pyridinyl)-2-pyrimidineamine B->C 3-dimethylamino-1-(3-pyridyl) -2-propen-1-one, Base D N-(5-amino-2-methylphenyl)-4-(3-pyridinyl)-2-pyrimidineamine C->D Reduction (e.g., SnCl2/HCl) E Imatinib D->E 4-(4-methyl-piperazinomethyl) benzoyl chloride, Base

Caption: Traditional synthetic route for imatinib.

G cluster_1 Alternative Imatinib Synthesis (Buchwald-Hartwig) cluster_react F N-(5-bromo-2-tolyl)-4-(3-pyridyl)pyrimidin-2-amine G 4-(4-methylpiperazine-1-methyl)benzamide H Imatinib F->H G->H R Pd Catalyst, Ligand, Base

Caption: Alternative imatinib synthesis via Buchwald-Hartwig coupling.

References

Benchmarking Antiviral Performance: A Comparative Analysis of Guanine 7-N-Oxide and Nitric Oxide Donors

Author: BenchChem Technical Support Team. Date: December 2025

A note on the requested topic: Initial research yielded no publicly available data for a compound specifically named "Guanoxyfen nitrate" in the context of antiviral assays. This guide will therefore focus on two closely related and researched categories of compounds: Guanine (B1146940) 7-N-oxide and organic nitrates that function as nitric oxide (NO) donors . Both have demonstrated notable antiviral properties and share structural or mechanistic similarities that are relevant to antiviral drug development.

This guide provides a comparative overview of the antiviral performance of Guanine 7-N-oxide and representative nitric oxide donors against various viral pathogens. The performance of these compounds is benchmarked against established antiviral drugs, Remdesivir and Ribavirin (B1680618), to offer a clear perspective for researchers, scientists, and drug development professionals. All quantitative data is presented in structured tables, and detailed methodologies for key experimental assays are provided.

Data Presentation: Comparative Antiviral Activity

The antiviral efficacy of a compound is typically measured by its 50% inhibitory concentration (IC50) or 50% effective concentration (EC50), which represents the concentration of the drug required to inhibit viral replication by 50%. The 50% cytotoxic concentration (CC50) is also a critical parameter, indicating the concentration at which the compound is toxic to the host cells. The selectivity index (SI), calculated as the ratio of CC50 to IC50/EC50, is a key indicator of a drug's therapeutic window.

Table 1: Antiviral Activity of Guanine 7-N-oxide
VirusCell LineAssay TypeIC50 (µg/mL)CC50 (µg/mL)Selectivity Index (SI)
Oncorhynchus masou virus (OMV)CHSE-214Not Specified~10[1]>32[1]>3.2
Infectious hematopoietic necrosis virus (IHNV)CHSE-214Not Specified~20[1]>32[1]>1.6
Infectious pancreatic necrosis virus (IPNV)CHSE-214Not Specified~32[1]>32[1]>1
Table 2: Antiviral Activity of Nitric Oxide (NO) Donors
CompoundVirusCell LineAssay TypeEC50/IC50CC50Selectivity Index (SI)
S-nitroso-N-acetylpenicillamine (SNAP)SARS-CoVVero E6Virus Yield ReductionSignificant inhibition at 400 µM[2]Not specifiedNot specified
S-nitroso-N-acetylpenicillamine (SNAP)Coxsackievirus B3 (CVB3)HeLaVirus Yield ReductionMaximum effect at 1-2h post-infection[3]Not specifiedNot specified
Not specifiedHuman RhinovirusHuman respiratory epithelial cellsNot SpecifiedInhibition observedNot specifiedNot specified
Table 3: Antiviral Activity of Comparator Drugs
CompoundVirusCell LineAssay TypeEC50/IC50CC50Selectivity Index (SI)
RemdesivirSARS-CoV-2Vero E6CPE0.77 µM[4]>100 µM>129
RemdesivirSARS-CoV-2 (Omicron BA.1)A549-ACE2-TMPRSS2ELISA42 ± 16 nM[5]Not specifiedNot specified
RemdesivirMERS-CoVCalu-3 2B4Not Specified0.025 µM (IC50)[4]Not specifiedNot specified
RibavirinSevere Fever with Thrombocytopenia Syndrome Virus (SFTSV)VeroVirus Titer Reduction3.69 - 8.72 µg/mL[6]>31.3 µg/mL>3.6 - 8.5
RibavirinHepatitis E Virus (HEV)Huh7Replicon Assay3 ± 2 µM[7]>100 µM>33
RibavirinRespiratory Syncytial Virus (RSV)Not SpecifiedPlaque Reduction1.38 - 5.3 µg/mL[8]Not specifiedNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in this guide.

Cytopathic Effect (CPE) Inhibition Assay

The CPE inhibition assay is utilized for viruses that cause visible damage to host cells. The efficacy of an antiviral compound is determined by its ability to protect cells from virus-induced death or morphological changes.

  • Cell Seeding: Seed a 96-well plate with a suitable host cell line at a density that will result in a confluent monolayer within 24 hours.

  • Compound Preparation: Prepare serial dilutions of the test compound in cell culture medium.

  • Treatment: Once the cells are confluent, remove the growth medium and add the diluted compound to the wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.

  • Infection: Add the virus at a predetermined multiplicity of infection (MOI) to all wells except for the "cells only" control.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a duration sufficient to observe significant CPE in the virus control wells (typically 3-7 days).

  • Visualization and Data Analysis: The degree of CPE is observed microscopically. Cell viability can be quantified using a dye such as crystal violet or by using a cell viability assay like the MTT assay. The EC50 is determined from the dose-response curve.[9][10]

Plaque Reduction Assay

This assay is considered a "gold standard" for quantifying viral infectivity and the efficacy of antiviral agents against lytic viruses.[11]

  • Cell Seeding: Seed a multi-well plate (e.g., 6- or 12-well) with a susceptible host cell line to form a confluent monolayer.

  • Infection and Treatment: Aspirate the culture medium. In separate tubes, pre-incubate a known amount of virus with serial dilutions of the test compound for 1 hour at 37°C. Add these mixtures to the cell monolayers and allow for viral adsorption for 1-2 hours.[11]

  • Overlay Application: After adsorption, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) mixed with the corresponding dilutions of the antiviral agent. This restricts viral spread to adjacent cells.[11]

  • Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (2-10 days, depending on the virus).[11]

  • Fixation and Staining: After incubation, fix the cells (e.g., with 10% formalin) and then stain the cell monolayer with a staining solution like 0.1% Crystal Violet.[11]

  • Plaque Counting and Data Analysis: Plaques appear as clear zones against a stained background of uninfected cells. The number of plaques is counted for each compound concentration. The percentage of plaque reduction is calculated relative to the virus control, and the IC50 is determined.[11]

MTT Assay for Cytotoxicity and Cell Viability

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13][14]

  • Cell Seeding: Seed cells in a 96-well plate and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired exposure period (e.g., 24-72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570-590 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The CC50 value is calculated from the dose-response curve.

Mandatory Visualization

Antiviral Signaling Pathway of Nitric Oxide

Nitric oxide (NO) exerts its antiviral effects through various mechanisms, primarily involving the modification of viral and host cell components. A key mechanism is the S-nitrosylation of cysteine residues in viral proteases, which are essential for viral replication.

Antiviral_NO_Pathway cluster_host Host Cell cluster_virus Virus Replication Cycle iNOS Inducible Nitric Oxide Synthase (iNOS) NO Nitric Oxide (NO) iNOS->NO Synthesis L_Arginine L-Arginine L_Arginine->iNOS Viral_Protease Viral Cysteine Protease (e.g., 3Cpro) NO->Viral_Protease S-Nitrosylation of active site Cysteine (Inhibition) Viral_Polyprotein Viral Polyprotein Viral_Polyprotein->Viral_Protease Cleavage Viral_Proteins Functional Viral Proteins Viral_Protease->Viral_Proteins Replication Viral Replication Viral_Proteins->Replication

Caption: Antiviral mechanism of Nitric Oxide (NO) via inhibition of viral protease.

Experimental Workflow for Plaque Reduction Assay

The plaque reduction assay is a multi-step process to determine the antiviral efficacy of a compound.

Plaque_Reduction_Workflow A 1. Seed host cells in multi-well plate B 2. Prepare serial dilutions of test compound D 4. Infect cell monolayer with virus-compound mixture A->D C 3. Pre-incubate virus with each compound dilution B->C C->D E 5. Add semi-solid overlay containing the compound D->E F 6. Incubate for plaque development (2-10 days) E->F G 7. Fix and stain cell monolayer F->G H 8. Count plaques and calculate % inhibition G->H I 9. Determine IC50 value H->I

Caption: Workflow of a typical plaque reduction assay for antiviral testing.

References

Safety Operating Guide

Proper Disposal Procedures for Guanidine Nitrate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for Guanidine Nitrate (B79036), as search results for "Guanoxyfen nitrate" did not yield a specific chemical compound. It is assumed that "Guanidine Nitrate" was the intended substance. Always consult your institution's safety data sheets (SDS) and local regulations before handling and disposing of any chemical.

This guide provides essential safety and logistical information for the proper disposal of Guanidine Nitrate, intended for researchers, scientists, and drug development professionals.

I. Immediate Safety and Handling Precautions

Guanidine nitrate is a strong oxidizer and can intensify fires.[1] It is harmful if swallowed or inhaled and causes serious eye irritation.[1][2] When handling Guanidine Nitrate, always wear appropriate personal protective equipment (PPE), including nitrile gloves, chemical splash goggles, and a lab coat.[3] All handling should be conducted in a well-ventilated area or a certified laboratory chemical fume hood.[1][3]

In case of accidental exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes at an emergency eyewash station and seek medical attention.[3]

  • Skin: Wash off immediately with plenty of water.[4]

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

II. Quantitative Data

The following table summarizes key quantitative data for Guanidine Nitrate.

PropertyValueReference
Molecular Formula CH6N4O3[4]
Molecular Weight 122.08 g/mol [4]
Decomposition Temperature 210 °C (decomposes)[4]
Solubility in Water Freely soluble[4]
Solubility in Ethanol Slightly soluble[4]
Physical State Solid
Appearance White to yellowish crystalline powderNot explicitly in search results
Odor OdorlessNot explicitly in search results

III. Disposal Workflow

The following diagram outlines the general workflow for the disposal of Guanidine Nitrate waste.

GuanidineNitrateDisposal cluster_PreDisposal Pre-Disposal Steps cluster_WasteCollection Waste Collection cluster_Storage Temporary Storage cluster_FinalDisposal Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C Collect Waste in a Sturdy, Leak-Proof Container A->C B Work in a Ventilated Area (Fume Hood) B->C D Ensure Container is Properly Labeled as 'Hazardous Waste' C->D E Keep Container Tightly Sealed D->E F Store in a Cool, Dry, Well-Ventilated Area E->F G Store Away from Combustible Materials and Incompatible Substances F->G H Arrange for Pickup by Certified Hazardous Waste Disposal Service G->H I Follow all Local, Regional, and National Regulations H->I

Caption: Workflow for the safe disposal of Guanidine Nitrate waste.

IV. Step-by-Step Disposal Procedures

The proper disposal of Guanidine Nitrate is crucial to ensure safety and environmental protection. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations.[2]

1. Waste Collection:

  • Collect all Guanidine Nitrate waste, including contaminated materials, in a designated, sturdy, and leak-proof container.[3][5]

  • Ensure the waste container is compatible with Guanidine Nitrate.

  • Do not mix Guanidine Nitrate waste with other waste streams, especially combustible materials.

2. Labeling:

  • Clearly label the waste container with a "Hazardous Waste" label as soon as the first waste is added.[3]

  • The label should identify the contents as "Guanidine Nitrate Waste" and include any other information required by your institution.

3. Storage:

  • Keep the waste container tightly sealed when not in use.[1][5]

  • Store the container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[1]

  • Crucially, store Guanidine Nitrate waste away from incompatible materials, which include:

    • Combustible materials[2]

    • Strong oxidizing agents[2]

    • Strong acids and bases[2]

    • Reducing agents[2]

4. Final Disposal:

  • Guanidine Nitrate waste must be disposed of through an approved hazardous waste disposal plant.[4]

  • Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal company to arrange for pickup.

  • Do not attempt to dispose of Guanidine Nitrate down the drain or in regular trash.[2] It is harmful to aquatic life with long-lasting effects.

5. Empty Containers:

  • Thoroughly empty any containers that held Guanidine Nitrate.

  • Triple rinse the empty container with a suitable solvent (e.g., water).

  • Collect the rinsate as hazardous waste.

  • Once thoroughly cleaned, deface or remove the original label before disposing of the container according to your institution's guidelines for non-hazardous waste.[5]

References

Personal protective equipment for handling Guanoxyfen nitrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety and logistical information for handling Guanoxyfen nitrate (B79036). As a member of the organic nitrate class of compounds, it requires careful handling to mitigate potential hazards. The following procedures and recommendations are based on general safety protocols for organic nitrates and should be implemented in conjunction with a thorough review of any specific Safety Data Sheet (SDS) that becomes available for Guanoxyfen nitrate and your institution's established safety protocols.

Personal Protective Equipment (PPE) and Safe Handling

When working with this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE and handling procedures.

Equipment/ProcedureSpecificationRationale
Eye and Face Protection Chemical safety goggles or a full-face shield.To protect against splashes and dust.
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber). A lab coat or chemical-resistant apron.To prevent skin contact with the compound.
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is recommended.To avoid inhalation of dust or vapors, which can be harmful.[2]
Handling Procedures Avoid dust formation.[1][3] Keep away from heat, sparks, open flames, and other ignition sources.[4] Avoid contact with combustible materials, strong acids, and reducing agents.[1][5]Organic nitrates can be flammable and may intensify fire.[2] They can also react with incompatible materials.[5]
Hygiene Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the work area.[2][4]To prevent accidental ingestion and contamination.

Experimental Workflow for Handling this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace prep_ppe->prep_workspace handle_dispense Dispense this compound prep_workspace->handle_dispense Proceed to Handling handle_experiment Conduct Experiment handle_dispense->handle_experiment handle_spill Spill Response Plan handle_dispense->handle_spill In case of spill dispose_waste Collect Waste in Labeled Container handle_experiment->dispose_waste Proceed to Disposal dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe dispose_cleanup Clean Work Area dispose_ppe->dispose_cleanup

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。